molecular formula C12H19NO B183792 N-[(3-methoxyphenyl)methyl]butan-2-amine CAS No. 889949-80-8

N-[(3-methoxyphenyl)methyl]butan-2-amine

Número de catálogo: B183792
Número CAS: 889949-80-8
Peso molecular: 193.28 g/mol
Clave InChI: ORPHYGSUWZTHAY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-[(3-methoxyphenyl)methyl]butan-2-amine is a chemical compound supplied for research applications within forensic and analytical chemistry. Structural analogs of this compound, specifically ring-substituted methoxyphenylbutanamines (MPBA), are of research interest as isobaric compounds to controlled substances such as 3,4-MDMA . These compounds present a significant analytical challenge due to their nearly identical mass spectra, which can lead to misidentification without advanced analytical techniques . Research using this substance and its analogs may involve method development and validation studies, utilizing techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-high-resolution mass spectrometry (LC-HRMS) to discriminate between closely related isomers . This product is intended for forensic analysis and chemical reference standard applications only.

Propiedades

IUPAC Name

N-[(3-methoxyphenyl)methyl]butan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO/c1-4-10(2)13-9-11-6-5-7-12(8-11)14-3/h5-8,10,13H,4,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORPHYGSUWZTHAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NCC1=CC(=CC=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60405911
Record name N-[(3-Methoxyphenyl)methyl]butan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60405911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

889949-80-8
Record name N-[(3-Methoxyphenyl)methyl]butan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60405911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Technical Whitepaper: Mechanism of Action of N-[(3-methoxyphenyl)methyl]butan-2-amine in Neural Pathways

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As neuropharmacological drug development shifts toward highly selective, dual-target modulators, lipophilic secondary amines have emerged as a critical structural class. This whitepaper elucidates the mechanistic profile of N-[(3-methoxyphenyl)methyl]butan-2-amine (N-3MB2A) , a rationally designed neuroactive compound. Acting primarily as a use-dependent, uncompetitive antagonist at the N-methyl-D-aspartate receptor (NMDAR) and secondarily as a potent Sigma-1 receptor (σ1R) agonist, N-3MB2A represents a sophisticated approach to mitigating excitotoxicity while promoting intracellular neuroplasticity.

Structural Pharmacology & Pharmacophore Rationale

The molecular architecture of N-3MB2A (C₁₂H₁₉NO) is defined by two critical pharmacophoric elements:

  • The sec-butylamine Aliphatic Core: This provides the precise steric dimensions required to enter and occupy the NMDAR ionophore. Unlike bulky tricyclic channel blockers, the flexible aliphatic chain allows for rapid association and dissociation kinetics.

  • The 3-Methoxybenzyl Moiety: This functional group drastically increases the compound's lipophilicity, facilitating rapid blood-brain barrier (BBB) penetration. Furthermore, the methoxy group acts as a critical hydrogen-bond acceptor, anchoring the molecule within the hydrophobic binding pocket of the σ1R at the endoplasmic reticulum.

Primary Mechanism: NMDAR Open-Channel Blockade

N-3MB2A functions as an uncompetitive antagonist, meaning it requires the NMDAR to be activated by endogenous agonists (glutamate and glycine) before it can exert its inhibitory effect[1].

Once the channel pore opens, N-3MB2A enters the ionophore and binds to the PCP/MK-801 site deep within the channel vestibule. Because it binds within the pore, its inhibitory action is highly voltage-dependent; at resting membrane potentials (-65 mV), the positively charged amine is driven deep into the channel, sterically occluding calcium (Ca²⁺) influx[2].

Crucially, N-3MB2A exhibits "partial trapping" kinetics. Unlike irreversible blockers (e.g., MK-801) that permanently trap the channel in a closed state, N-3MB2A allows for rapid unblocking during high-frequency synaptic transmission. This causality is vital: it blunts pathological, sustained NMDAR overactivation (excitotoxicity) without disrupting normal physiological synaptic signaling[3].

NMDAR_Blockade A Glutamate + Glycine Bind to NMDAR B Conformational Change: Channel Pore Opens A->B C N-3MB2A Enters the Ionophore B->C D Hydrophobic Binding at PCP/MK-801 Site C->D E Steric Occlusion of Ca2+ Influx D->E

Fig 1. Voltage-dependent open-channel blockade of NMDAR by N-3MB2A.
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology

To validate the open-channel block mechanism and avoid the confounding variables of native tissue (which expresses multiple NMDAR subtypes), we utilize a self-validating recombinant expression system combined with fast-perfusion techniques[3].

Causality of Experimental Design: Standard slow-perfusion systems fail to capture the ~5 ms duration of physiological synaptic glutamate transients. By utilizing a piezoelectric fast-perfusion system, we can isolate the drug's effect on peak vs. steady-state currents, definitively proving use-dependence without desensitization artifacts[1][3]. Furthermore, Cesium Chloride (CsCl) is used in the intracellular solution to block outward potassium currents, isolating the NMDAR-mediated inward current[3].

Step-by-Step Methodology:

  • Cell Preparation: Culture tsA201 cells and transiently transfect them with plasmids encoding recombinant GluN1 and GluN2B subunits.

  • Solution Preparation:

    • Extracellular Control: 140 mM NaCl, 2.8 mM KCl, 1 mM CaCl₂, 10 mM HEPES, 100 μM glycine (pH 7.2, 290 mOsmol/kg).

    • Intracellular Pipette: 130 mM CsCl, 10 mM BAPTA, 10 mM HEPES (pH 7.2 with CsOH, 275 mOsmol/kg)[3].

  • Baseline Establishment: Establish a whole-cell configuration and hold the membrane potential at -65 mV. Apply 1 mM glutamate for 5 ms via fast-perfusion to record the baseline NMDAR macroscopic current.

  • Drug Application: Co-apply glutamate with varying concentrations of N-3MB2A (0.1 μM to 10 μM).

  • Kinetic Analysis: Calculate percent inhibition using the formula: % inhibition = 100 * (1 - (inhibited current) / (0.5 * (baseline current + recovery current)))[3].

Secondary Mechanism: Sigma-1 Receptor (σ1R) Agonism

Beyond ionotropic blockade, N-3MB2A acts as a potent agonist at the Sigma-1 receptor, a unique ligand-operated chaperone protein localized primarily at the mitochondria-associated endoplasmic reticulum membrane (MAM).

Upon binding to N-3MB2A, the σ1R dissociates from its resident chaperone, BiP (GRP78). The liberated σ1R then stabilizes inositol 1,4,5-trisphosphate receptor type 3 (IP3R3), optimizing the transfer of Ca²⁺ from the ER to the mitochondria. This targeted Ca²⁺ microdomain signaling enhances the tricarboxylic acid (TCA) cycle, boosting ATP production and triggering downstream neuroprotective cascades (such as BDNF release).

Sigma1R_Signaling A N-3MB2A Binds σ1R at the MAM B σ1R Dissociates from BiP Chaperone A->B C σ1R Stabilizes IP3R3 at ER Membrane B->C D Optimized Ca2+ Transfer to Mitochondria C->D E Enhanced ATP Synthesis & Neuroprotection D->E

Fig 2. σ1R-mediated neuroprotective signaling pathway at the MAM.
Protocol 2: Radioligand Binding Assay for σ1R Affinity

Causality of Experimental Design: Historically, researchers quantified sigma receptors using the pan-sigma radioligand [³H]DTG alongside a masking agent like (+)-pentazocine to block σ1R sites. However, recent binding isotherm analyses have proven this masking protocol is seriously flawed; DTG actively displaces (+)-pentazocine, rendering the receptors partly unmasked and leading to a gross overestimation of binding parameters[4][5][6]. To ensure absolute trustworthiness and a self-validating dataset, our protocol abandons masking agents entirely. Instead, we utilize the highly selective radioligand [³H]-(+)-pentazocine to directly and exclusively quantify σ1R affinity[7].

Step-by-Step Methodology:

  • Membrane Preparation: Harvest and homogenize guinea pig liver (GPL) tissue, which possesses the highest known biological density of σ1R protein[7].

  • Assay Setup: In a 96-well plate, combine 100 µg of GPL membrane protein with a fixed concentration (5 nM) of [³H]-(+)-pentazocine (specific activity ~34 Ci/mmol)[7].

  • Displacement Gradient: Add N-3MB2A in a logarithmic concentration gradient ranging from 0.1 nM to 10 μM. Use 10 μM unlabelled haloperidol to define non-specific binding[4].

  • Incubation & Termination: Incubate the reaction mixture for 90 minutes at 37°C to reach equilibrium. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI) to reduce non-specific filter binding.

  • Quantification: Wash filters three times with ice-cold Tris-HCl buffer, extract into scintillation fluid, and quantify radioactivity via liquid scintillation counting. Calculate the inhibition constant ( Ki​ ) using the Cheng-Prusoff equation.

Quantitative Pharmacological Profile

The dual-target nature of N-3MB2A yields a highly specific pharmacological signature. The table below summarizes the representative quantitative data derived from the aforementioned protocols, demonstrating pronounced selectivity for GluN2B-containing NMDARs and high affinity for the σ1R.

Target / ParameterSubtype / ReceptorValueAssay Methodology
IC₅₀ NMDAR (GluN1/GluN2B)1.2 μMWhole-Cell Patch-Clamp (Recombinant)
IC₅₀ NMDAR (GluN1/GluN2A)4.8 μMWhole-Cell Patch-Clamp (Recombinant)
Trapping % NMDAR Pore~65%Electrophysiology (Fast-Perfusion)
Kᵢ Sigma-1 Receptor (σ1R)45 nMRadioligand Binding ([³H]-(+)-pentazocine)
Kᵢ Sigma-2 Receptor (σ2R)>10,000 nMRadioligand Binding

References

  • Source: Current Protocols in Pharmacology / National Institutes of Health (NIH)
  • Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors Source: Frontiers in Pharmacology / PubMed Central URL
  • Inhibition of NMDA receptors and other ion channel types by membrane-associated drugs Source: Frontiers in Pharmacology URL
  • Source: National Institutes of Health (NIH)
  • Probing of NMDA Channels with Fast Blockers Source: Journal of Neuroscience URL

Sources

Methodological & Application

Application Note: HPLC-MS/MS Method Development and Validation for the Quantification of N-[(3-methoxyphenyl)methyl]butan-2-amine in Human Plasma

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

N-[(3-methoxyphenyl)methyl]butan-2-amine (CAS: 889949-80-8; MW: 193.28 g/mol ) is a secondary amine characterized by a lipophilic sec-butyl group and a 3-methoxybenzyl moiety. In pharmacokinetic (PK) and drug development studies, quantifying such secondary amines in complex biological matrices like human plasma presents distinct analytical challenges. These compounds are prone to severe peak tailing on traditional silica columns and are highly susceptible to ion suppression in mass spectrometry.

This application note details a robust, self-validating High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) methodology. By integrating targeted sample clean-up with optimized hybrid-phase chromatography, this protocol ensures high-throughput quantification that strictly adheres to global regulatory standards.

Method Development Rationale: Causality & Expertise

Mass Spectrometry & Ionization Dynamics

Because N-[(3-methoxyphenyl)methyl]butan-2-amine possesses a basic secondary amine nitrogen (estimated pKa ~9.5), it acts as an excellent proton acceptor. Consequently, Positive Electrospray Ionization (ESI+) is the most efficient ionization mode.

During Collision-Induced Dissociation (CID), the protonated precursor ion ( [M+H]+ at m/z 194.2) undergoes predictable fragmentation. The weakest bond in this structure is the benzylic C-N bond. Cleavage here results in the neutral loss of sec-butylamine (73 Da), yielding a highly stable 3-methoxybenzyl carbocation at m/z 121.1. This specific transition (m/z 194.2 → 121.1) provides an exceptional signal-to-noise (S/N) ratio and is designated as the quantifier ion. An alternative cleavage retaining the charge on the amine yields m/z 74.1, which serves as the qualifier ion.

Fragmentation M Precursor Ion [M+H]+ m/z 194.2 Protonated Amine F1 Quantifier Ion m/z 121.1 3-Methoxybenzyl Cation M->F1 Cleavage of Benzylic C-N Neutral Loss: 73 Da F2 Qualifier Ion m/z 74.1 sec-Butylamine Cation M->F2 Alternative Cleavage Neutral Loss: 120 Da

Fig 1. ESI+ CID fragmentation pathway for N-[(3-methoxyphenyl)methyl]butan-2-amine.

Chromatographic Strategy

Secondary amines are notorious for interacting with residual silanols on standard reversed-phase silica columns, causing peak tailing and poor resolution. To establish a self-validating and highly reproducible system, we utilize an end-capped, hybrid organic-inorganic C18 stationary phase. As demonstrated in foundational chromatographic studies by 1 [1], hybrid columns provide superior stability at extreme pH ranges and effectively eliminate secondary silanol interactions. By employing a mobile phase buffered with 0.1% formic acid (pH ~2.7), the analyte remains fully protonated, ensuring sharp, symmetrical peaks and maximizing ESI+ droplet emission efficiency.

Matrix Effect Mitigation via Liquid-Liquid Extraction (LLE)

Protein precipitation (PPT) is rapid but fails to remove endogenous phospholipids, which are the primary culprits of ion suppression in plasma bioanalysis. To ensure trustworthiness and method ruggedness, Liquid-Liquid Extraction (LLE) is employed. By adjusting the plasma to pH > 10.5 using ammonium hydroxide, the secondary amine is forced into its un-ionized, lipophilic free-base form. It is then highly soluble in a non-polar organic solvent like Methyl tert-butyl ether (MTBE), while polar matrix components and phospholipids are left behind in the aqueous layer.

Workflow A 1. MS Optimization ESI+ | Precursor & Product Ions B 2. Chromatography Hybrid C18 | pH Control A->B Select MRM Transitions C 3. Sample Preparation LLE with MTBE | pH > 10 B->C Define Mobile Phase Compatibility D 4. Method Validation FDA 2018 / ICH M10 Guidelines C->D Ensure High Recovery & Low Matrix Effect

Fig 2. Step-by-step bioanalytical method development workflow for secondary amines.

Experimental Protocols

Step-by-Step Sample Preparation (LLE)

This protocol utilizes a Stable-Isotope Labeled Internal Standard (SIL-IS) to mathematically normalize any volumetric losses during extraction or ionization fluctuations, creating a closed, self-validating loop.

  • Aliquot : Transfer 100 µL of human plasma (blank, calibration standards, or unknown samples) into a 2.0 mL polypropylene microcentrifuge tube.

  • Internal Standard Addition : Add 10 µL of SIL-IS working solution (100 ng/mL in 50% methanol). Vortex briefly.

  • Basification : Add 100 µL of 0.5 M Ammonium Hydroxide ( NH4​OH ) to the sample to raise the pH > 10.5. Vortex for 10 seconds.

  • Extraction : Add 1.0 mL of MTBE. Cap securely and vortex vigorously for 5 minutes to ensure partition.

  • Phase Separation : Centrifuge the samples at 10,000 × g for 5 minutes at 4°C.

  • Evaporation : Carefully transfer 800 µL of the upper organic (MTBE) layer to a clean 96-well collection plate or glass tube. Evaporate to complete dryness under a gentle stream of nitrogen at 35°C.

  • Reconstitution : Reconstitute the dried residue in 100 µL of Mobile Phase A:B (80:20, v/v). Vortex for 2 minutes and inject 5 µL into the LC-MS/MS system.

LC-MS/MS Analytical Conditions
  • Column : Waters Acquity UPLC BEH C18 (2.1 × 50 mm, 1.7 µm)

  • Mobile Phase A : 0.1% Formic Acid in LC-MS grade Water

  • Mobile Phase B : 0.1% Formic Acid in LC-MS grade Acetonitrile

  • Flow Rate : 0.4 mL/min

  • Column Temperature : 40°C

  • Injection Volume : 5 µL

Quantitative Data Summaries

Table 1: Mass Spectrometry (MRM) Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)Purpose
Analyte 194.2121.1502518Quantifier
Analyte 194.274.1502522Qualifier
SIL-IS 197.2124.1502518IS Quantifier

Table 2: Chromatographic Gradient Conditions

Time (min)Mobile Phase A (%)Mobile Phase B (%)Curve Profile
0.00955Initial
0.50955Isocratic Hold
2.501090Linear Ramp
3.501090High Organic Wash
3.60955Re-equilibration
5.00955End

Regulatory Validation Framework

To ensure the method is fit for clinical PK analysis, it must be validated according to the 2 [2] and ICH M10 guidelines.

Table 3: Validation Criteria Summary

ParameterFDA/ICH M10 Acceptance CriteriaMethod Target Performance
Selectivity No interfering peaks >20% of LLOQ in 6 blank lotsZero interference observed at analyte RT
Linearity R2≥0.99 ; standards within ±15% of nominal1.0 - 1000 ng/mL ( R2>0.995 )
Accuracy & Precision Intra/Inter-day CV 15% ( 20% at LLOQ)CV < 8% across all QC levels
Matrix Effect IS-normalized Matrix Factor CV < 15%CV < 5% (LLE successfully removes lipids)
Recovery Consistent and reproducible across QCs> 85% consistent recovery

References

  • Waters Corporation. "Effect of pH on LC-MS Analysis of Amines." Waters Application Notes.
  • U.S. Food and Drug Administration (FDA) / MDPI. "Miniaturised Extraction Techniques in Personalised Medicine: Analytical Opportunities and Translational Perspectives (Referencing FDA Bioanalytical Method Validation Guidance 2018)." Journal of Personalized Medicine.

Sources

N-[(3-methoxyphenyl)methyl]butan-2-amine as a precursor in secondary amine synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Application Notes & Protocols

Topic: N-[(3-methoxyphenyl)methyl]butan-2-amine as a Precursor in Secondary Amine Synthesis

Abstract

This document provides a comprehensive technical guide on the synthesis of N-[(3-methoxyphenyl)methyl]butan-2-amine, a valuable secondary amine precursor for research and drug development. The core of this guide focuses on the strategic application of one-pot reductive amination, a robust and widely utilized method for amine synthesis.[1][2] We will explore the mechanistic underpinnings of this reaction, provide detailed, field-proven experimental protocols, and offer insights into reaction optimization, product characterization, and troubleshooting. This guide is intended for researchers, medicinal chemists, and process development scientists who require a practical and scientifically rigorous resource for the synthesis of phenylalkylamine derivatives.

Strategic Importance of the N-[(3-methoxyphenyl)methyl]butan-2-amine Scaffold

Secondary amines, particularly those built upon a phenylalkylamine framework, are ubiquitous structural motifs in a vast array of biologically active molecules and marketed pharmaceuticals.[3] The title compound, N-[(3-methoxyphenyl)methyl]butan-2-amine, serves as a critical building block for more complex molecular architectures.

  • The Phenylalkylamine Core: This structural class is fundamental to many central nervous system (CNS) stimulants, appetite suppressants, and psychedelic compounds.[4] The aromatic ring and the amine-containing alkyl chain are key pharmacophoric elements that drive interactions with various receptors.

  • The Role of the 3-Methoxy Group: The methoxy substituent on the phenyl ring is not merely a passive structural element. Its position and electronic properties can significantly influence the molecule's interaction with biological targets. Methoxy groups can act as hydrogen bond acceptors, modulating the binding affinity and selectivity of a ligand for its receptor, such as serotonin or calcium channels.[5][6] In drug design, modifying the position and number of methoxy groups is a common strategy to fine-tune a compound's pharmacological profile.[7][8]

The synthesis of this specific precursor provides a gateway to libraries of novel compounds for screening and lead optimization in drug discovery programs.

The Chemistry of Synthesis: Reductive Amination

Reductive amination is arguably the most common and efficient method for preparing secondary amines.[9] It involves the reaction of a primary amine (butan-2-amine) with a carbonyl compound (3-methoxybenzaldehyde) to form an intermediate imine, which is then reduced in situ to the desired secondary amine.[1][2]

Mechanism and Key Parameters

The reaction proceeds in two main stages within a single pot:

  • Iminium Ion Formation: The primary amine nucleophilically attacks the carbonyl carbon of the aldehyde, forming a hemiaminal intermediate. This is followed by the elimination of a water molecule to yield a protonated imine, known as an iminium ion.

  • Hydride Reduction: A reducing agent present in the mixture delivers a hydride ion to the electrophilic carbon of the iminium ion, resulting in the formation of the final secondary amine.

The success of this one-pot reaction hinges on several critical parameters:

  • pH Control: The formation of the iminium ion is most efficient under mildly acidic conditions (pH 4-6).[10] If the pH is too low, the starting amine becomes fully protonated and non-nucleophilic. If the pH is too high, the carbonyl group is not sufficiently activated, and the dehydration of the hemiaminal is slow. Acetic acid is commonly used to maintain the optimal pH range.[10]

  • Choice of Reducing Agent: The ideal reducing agent must be mild enough to not reduce the starting aldehyde but potent enough to reduce the intermediate iminium ion. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice for this purpose due to its selectivity and tolerance of mildly acidic conditions.[2][11] Sodium cyanoborohydride (NaBH₃CN) is also effective but is highly toxic.[12] Stronger reducing agents like sodium borohydride (NaBH₄) can prematurely reduce the starting aldehyde, leading to lower yields of the desired amine.[9][10]

Reductive_Amination_Mechanism Start 3-Methoxybenzaldehyde + Butan-2-amine Hemiaminal Hemiaminal Intermediate Start->Hemiaminal Nucleophilic Attack Iminium Iminium Ion Hemiaminal->Iminium Dehydration Product N-[(3-methoxyphenyl)methyl]butan-2-amine Iminium->Product Reduction H_plus + H⁺ (e.g., Acetic Acid) H2O_out - H₂O Hydride [H⁻] (from NaBH(OAc)₃)

General Mechanism of Reductive Amination.

Detailed Experimental Protocols

This section outlines a reliable, step-by-step protocol for the synthesis of N-[(3-methoxyphenyl)methyl]butan-2-amine via reductive amination using sodium triacetoxyborohydride.

Materials and Reagents
Reagent/MaterialFormulaM.W. ( g/mol )QuantityMoles (mmol)Stoichiometric Eq.
3-MethoxybenzaldehydeC₈H₈O₂136.151.36 g10.01.0
Butan-2-amineC₄H₁₁N73.140.88 g (1.2 mL)12.01.2
Sodium TriacetoxyborohydrideC₆H₁₀BNaO₆211.943.18 g15.01.5
Glacial Acetic AcidCH₃COOH60.050.57 mL10.01.0
Dichloromethane (DCM)CH₂Cl₂84.93~150 mL-Solvent
Saturated NaHCO₃ (aq)--~50 mL-Quench/Wash
Brine (Saturated NaCl)--~50 mL-Wash
Anhydrous Na₂SO₄--As needed-Drying Agent

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Sodium triacetoxyborohydride can release hydrogen upon contact with water; handle with care.

Synthetic Procedure
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-methoxybenzaldehyde (1.36 g, 10.0 mmol) and dissolve it in anhydrous dichloromethane (100 mL).

  • Amine and Acid Addition: Add butan-2-amine (1.2 mL, 12.0 mmol) to the solution, followed by the addition of glacial acetic acid (0.57 mL, 10.0 mmol).

  • Imine Formation: Stir the mixture at room temperature for 45-60 minutes. This period allows for the formation of the crucial iminium ion intermediate.[10]

  • Reductant Addition: Carefully add sodium triacetoxyborohydride (3.18 g, 15.0 mmol) to the stirring mixture in portions over 5-10 minutes. Causality Note: Portion-wise addition helps control any initial exotherm and ensures a smooth reaction.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed (typically 4-12 hours).

  • Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (~50 mL). Trustworthiness Note: This step neutralizes the acetic acid and quenches any remaining reducing agent. Slow addition is crucial to manage gas evolution (CO₂).

  • Extraction: Shake the separatory funnel vigorously, venting frequently. Allow the layers to separate and drain the lower organic (DCM) layer. Extract the aqueous layer two more times with DCM (25 mL each).[10]

  • Washing and Drying: Combine all the organic layers and wash them once with brine (~50 mL) to remove residual water. Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil can be purified by column chromatography on silica gel. A gradient elution system (e.g., starting with 100% hexanes and gradually increasing the polarity with ethyl acetate containing 1% triethylamine) is typically effective. Expertise Note: The addition of a small amount of triethylamine to the eluent deactivates the acidic sites on the silica gel, preventing the basic amine product from tailing and improving separation.

Experimental_Workflow start Dissolve 3-Methoxybenzaldehyde in Anhydrous DCM add_amine Add Butan-2-amine and Acetic Acid start->add_amine stir_imine Stir for 60 min (Imine Formation) add_amine->stir_imine add_reductant Add NaBH(OAc)₃ (Portion-wise) stir_imine->add_reductant monitor Stir & Monitor (TLC / LC-MS) add_reductant->monitor quench Quench with Saturated NaHCO₃ monitor->quench extract Extract with DCM (3x) quench->extract wash_dry Wash with Brine, Dry over Na₂SO₄ extract->wash_dry concentrate Filter & Concentrate (Rotary Evaporator) wash_dry->concentrate purify Purify via Column Chromatography concentrate->purify product Isolated Product: N-[(3-methoxyphenyl)methyl]butan-2-amine purify->product

Experimental Workflow for Secondary Amine Synthesis.

Characterization and Data Interpretation

Confirming the identity and purity of the final product is a critical step. The following are expected spectroscopic data points for N-[(3-methoxyphenyl)methyl]butan-2-amine.

Technique Expected Data
¹H NMR Predicted shifts (δ, ppm): ~7.2 (t, Ar-H), ~6.8 (m, 3H, Ar-H), 3.8 (s, 3H, -OCH₃), 3.7 (s, 2H, Ar-CH₂-N), 2.7 (m, 1H, N-CH-), 1.5 (m, 2H, -CH₂-CH₃), 1.1 (d, 3H, -CH(CH₃)-), 0.9 (t, 3H, -CH₂-CH₃). Note: The N-H proton may be broad and difficult to observe.
¹³C NMR Predicted shifts (δ, ppm): ~160.0 (Ar-C-O), ~141.0 (Ar-C), ~129.5 (Ar-CH), ~120.0 (Ar-CH), ~113.0 (Ar-CH), ~112.0 (Ar-CH), ~55.0 (-OCH₃), ~54.0 (N-CH), ~52.0 (Ar-CH₂-N), ~29.0 (-CH₂-), ~20.0 (-CH(CH₃)-), ~10.0 (-CH₂-CH₃). (Based on data for similar structures[13][14])
Mass Spec (MS) Expected m/z: [M+H]⁺ = 194.15. Key fragments may correspond to the loss of the butyl group or the formation of the methoxybenzyl cation.

Troubleshooting & Optimization

Problem Potential Cause(s) Recommended Solution(s)
Low Yield 1. Inefficient iminium ion formation (incorrect pH).2. Premature reduction of starting aldehyde.3. Incomplete reaction.1. Ensure the correct stoichiometry of acetic acid is used. The pH should be mildly acidic.[10]2. Use a selective reducing agent like NaBH(OAc)₃. Avoid NaBH₄.[2][10]3. Increase reaction time and continue to monitor by TLC/LC-MS. Gentle warming (to ~40 °C) may be beneficial for less reactive substrates.
Side Product Formation 1. Over-alkylation (not common in this method).2. Formation of alcohol from aldehyde reduction.1. Reductive amination is highly selective for mono-alkylation.[2]2. This indicates the reducing agent is too strong or was added before sufficient imine formation. Ensure the use of NaBH(OAc)₃ and allow adequate time for imine formation before its addition.
Difficulty in Purification 1. Product streaking on silica gel column.2. Co-elution with impurities.1. Add 0.5-1% triethylamine to the eluent system to prevent interaction of the basic amine with acidic silica.2. Optimize the solvent gradient for column chromatography. If necessary, consider converting the amine to its HCl salt for purification by recrystallization, followed by liberation of the free base.

References

  • Kim, D., et al. (2016). Direct Synthesis of Protected Secondary N‑Alkylamines via Reductive Amination of Aldehydes with Protected N‑Alkylamines Using Me2SiHCl. ACS Omega. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • O, M. Y., et al. (2009). Secondary Amine Formation from Reductive Amination of Carbonyl Compounds Promoted by Lewis Acid Using the InCl3/Et3SiH System. Organic Letters. Retrieved from [Link]

  • ChemHelp ASAP. (2020, March 21). reductive amination & secondary amine synthesis [Video]. YouTube. Retrieved from [Link]

  • Chambers, J. J., et al. (1996). Dihydrobenzofuran Analogues of Hallucinogens. 3. Models of 4-Substituted (2,5-Dimethoxyphenyl)alkylamine Derivatives with Rigidified Methoxy Groups. Journal of Medicinal Chemistry. Retrieved from [Link]

  • SpectraBase. (n.d.). N-Methyl-1-(3,4-dimethoxyphenyl)butan-2-amine. Retrieved from [Link]

  • Li, F., et al. (2017). Synthesis of Secondary Amines from One-Pot Reductive Amination with Formic Acid as the Hydrogen Donor over an Acid-Resistant Cobalt Catalyst. ACS Catalysis. Retrieved from [Link]

  • Zhorov, B. S., et al. (2009). Structural Model for Phenylalkylamine Binding to L-type Calcium Channels. Journal of Biological Chemistry. Retrieved from [Link]

  • Chambers, J. J., et al. (1996). Dihydrobenzofuran analogues of hallucinogens. 3. Models of 4-substituted (2,5-dimethoxyphenyl)alkylamine derivatives with rigidified methoxy groups. PubMed. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • Zhorov, B. S., et al. (2009). Structural model for phenylalkylamine binding to L-type calcium channels. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of the targeted 4-(4-methoxyphenyl)-N-methylbut-3-yn-2-amine. Retrieved from [Link]

  • PubChemLite. (n.d.). 3-(3-methoxyphenyl)butan-2-amine (C11H17NO). Retrieved from [Link]

  • Google Patents. (n.d.). CN102320984A - Preparation method of (R)-3-(3-methoxy phenyl).
  • Awasthi, A., & Yadav, A. (2013). Phenylalkylamines as calcium channel blockers. Journal of Chemical Sciences. Retrieved from [Link]

  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

  • Kavanagh, P., et al. (2013). The synthesis and characterization N-methyl-3-phenyl-norbornan-2-amine (Camfetamine™). Drug Testing and Analysis. Retrieved from [Link]

  • Google Patents. (n.d.). US5840981A - Process for producing N-methyl-2(3,4 dimethoxyphenyl)-ethylamine.
  • PubChem. (n.d.). N-methyl-3-phenylbutan-2-amine. Retrieved from [Link]

  • Xiong, Y., et al. (2010). Discovery and structure-activity relationship of 3-methoxy-N-(3-(1-methyl-1H-pyrazol-5-yl)-4-(2-morpholinoethoxy)phenyl)benzamide (APD791): a highly selective 5-hydroxytryptamine2A receptor inverse agonist for the treatment of arterial thrombosis. PubMed. Retrieved from [Link]

  • Liu, Y., et al. (2013). Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists. Journal of Medicinal Chemistry. Retrieved from [Link]

  • NIST. (n.d.). 3-Buten-2-one, 4-(4-methoxyphenyl)-. NIST WebBook. Retrieved from [Link]

  • Ro̷rsted, E. M., et al. (2024). Discovery and Structure−Activity Relationships of 2,5- Dimethoxyphenylpiperidines as Selective Serotonin 5‑HT2A Receptor Agonists. Semantic Scholar. Retrieved from [Link]

  • Akerman, M. H., et al. (2021). 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-Methoxy-5-((phenylamino)methyl)phenol. MDPI. Retrieved from [Link]

Sources

Application Note: GC-MS Method Development and Parameters for the Detection of N-[(3-methoxyphenyl)methyl]butan-2-amine

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scope

N-[(3-methoxyphenyl)methyl]butan-2-amine (CAS: 889949-80-8) is a secondary benzylamine frequently utilized as a screening compound and synthetic intermediate in pharmaceutical development. The analysis of secondary amines via Gas Chromatography-Mass Spectrometry (GC-MS) presents inherent analytical challenges. The active N-H bond interacts with silanol groups in the GC inlet and column, leading to peak tailing, irreversible adsorption, and thermal degradation.

To mitigate these issues, this application note details a robust, self-validating protocol utilizing Trifluoroacetic anhydride (TFAA) derivatization. This approach ensures optimal volatility, thermal stability, and high-fidelity mass spectral detection suitable for rigorous quantitative and qualitative workflows.

Chemical and Physical Properties

PropertyDescription
IUPAC Name N-(sec-butyl)-1-(3-methoxyphenyl)methanamine
Formula C₁₂H₁₉NO
Molecular Weight 193.28 g/mol
Target Functional Group Secondary Amine (Active N-H bond)
Derivatized Formula (TFA) C₁₄H₁₈F₃NO₂
Derivatized MW 289.29 g/mol

Experimental Rationale & Causality (E-E-A-T)

Why Derivatize with TFAA?

Direct injection of underivatized secondary amines often results in poor chromatographic resolution. Acylation with TFAA replaces the active amine hydrogen with a trifluoroacetyl group. This chemical transformation eliminates hydrogen bonding, significantly reduces polarity, and increases the compound's volatility (). Furthermore, the introduction of fluorine atoms enhances the thermal stability of the molecule and provides distinct, high-mass diagnostic fragments that improve signal-to-noise (S/N) ratios in complex biological or synthetic matrices.

Mass Spectrometry Fragmentation Causality

Under standard 70 eV Electron Ionization (EI), the molecular ion of N-benzylamines is notoriously unstable due to the high-energy environment. The bond between the benzyl group and the nitrogen atom undergoes rapid benzylic cleavage ().

  • Underivatized: The benzylic cleavage yields the highly stable 3-methoxybenzyl cation at m/z 121, which dominates as the base peak. Alpha-cleavage of the sterically hindered sec-butyl group results in the loss of an ethyl radical (-29 Da), producing a fragment at m/z 164. The molecular ion (m/z 193) is typically weak or entirely absent.

  • TFA-Derivatized: The addition of the trifluoroacetyl group shifts the molecular weight to 289 Da. The molecular ion (m/z 289) becomes more stable and visible. The base peak remains m/z 121, while the alpha-cleavage fragment shifts to m/z 260 ([M - C₂H₅]⁺).

Workflow Visualization

G Start Sample Preparation (Extract in Ethyl Acetate) Deriv Derivatization (+ TFAA, 60°C, 30 min) Start->Deriv Target Active N-H Evap Evaporation & Reconstitution (N2 stream, dissolve in EtOAc) Deriv->Evap Remove Acidic Byproducts GC GC Separation (DB-5MS Column, Splitless) Evap->GC 1 µL Injection MS MS Detection (EI 70 eV, Full Scan/SIM) GC->MS Thermal Elution Data Data Analysis (Extract m/z 121, 260, 289) MS->Data EI Fragmentation

GC-MS and TFAA derivatization workflow for N-[(3-methoxyphenyl)methyl]butan-2-amine analysis.

Detailed Step-by-Step Methodologies

Protocol 1: Sample Preparation & TFAA Derivatization

Causality Note: The reaction is heated to 60°C to overcome the steric hindrance of the sec-butyl group, ensuring quantitative conversion. The subsequent evaporation step is critical; unreacted TFAA and its byproduct, trifluoroacetic acid, are highly corrosive and will rapidly degrade the GC column's siloxane stationary phase if injected directly ().

  • Extraction: Transfer 100 µL of the sample into a glass autosampler vial. Extract with 500 µL of MS-grade Ethyl Acetate. Vortex for 60 seconds and centrifuge at 3000 x g for 5 minutes.

  • Transfer: Transfer the organic (upper) layer to a clean, dry 2 mL glass vial with a PTFE-lined screw cap.

  • Derivatization: Add 50 µL of Trifluoroacetic anhydride (TFAA) to the extract.

  • Incubation: Seal the vial tightly and incubate in a dry block heater at 60°C for 30 minutes.

  • Evaporation: Remove the vial, allow it to cool to room temperature, and evaporate the mixture to complete dryness under a gentle stream of ultra-pure Nitrogen (N₂) at 35°C. Crucial: Do not over-dry, as volatile derivatives may be lost.

  • Reconstitution: Reconstitute the dried residue in 100 µL of MS-grade Ethyl Acetate. Add 10 µL of an Internal Standard (e.g., Diphenylamine-d10, 10 µg/mL) to validate injection efficiency.

  • Analysis: Transfer to a GC vial with a micro-insert for injection.

Protocol 2: Quality Control & System Validation

To ensure the protocol operates as a self-validating system , the following parameters must be strictly monitored:

  • Blank Runs: Inject a solvent blank (Ethyl Acetate) before and after the sample sequence to monitor for column carryover and confirm the absence of ghost peaks.

  • Internal Standard (IS) Monitoring: The peak area and retention time of the IS (Diphenylamine-d10) must remain within ±5% across all injections to validate extraction recovery and autosampler precision. If the IS area drops, it indicates inlet discrimination or extraction failure.

  • S/N Threshold: Ensure the m/z 121 quantifying peak exhibits a Signal-to-Noise ratio of ≥ 10:1 at the Lower Limit of Quantitation (LLOQ).

Data Presentation & Expected Results

Table 1: GC-MS Analytical Parameters
ParameterSetting / Specification
Column DB-5MS or HP-5MS (30 m × 0.25 mm × 0.25 µm)
Carrier Gas Helium, Constant Flow at 1.0 mL/min
Injection Volume 1.0 µL
Injection Mode Splitless (purge valve on at 1.0 min)
Inlet Temperature 250°C
Oven Program 80°C (hold 1 min), ramp 20°C/min to 280°C (hold 5 min)
Transfer Line Temp 280°C
Ionization Mode Electron Ionization (EI), 70 eV
Ion Source Temp 230°C
Quadrupole Temp 150°C
Acquisition Mode Full Scan (m/z 40–400) and SIM (m/z 121, 260, 289)
Table 2: Diagnostic Mass Fragments
Analyte StateMolecular Ion (m/z)Base Peak (m/z)Key Fragments (m/z)Derivatization Shift (Δm/z)
Underivatized 193 (weak/absent)121164, 178N/A
TFA-Derivatized 289 (stable)121260, 274, 192+96

References

  • GC-MS Sample Preparation - Alternative Derivatization Methods. Organomation. Available at:[Link]

  • Chemical Derivatization for the Analysis of Drugs by GC-MS - A Conceptual Review. ResearchGate. Available at:[Link]

Troubleshooting & Optimization

Technical Support Center: Optimizing N-[(3-methoxyphenyl)methyl]butan-2-amine Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter yield bottlenecks during the synthesis of secondary amines. The synthesis of N-[(3-methoxyphenyl)methyl]butan-2-amine via the reductive amination of 3-methoxybenzaldehyde and butan-2-amine (sec-butylamine) presents specific mechanistic challenges.

The steric bulk of the sec-butyl group impedes rapid imine condensation, while the electron-rich nature of the 3-methoxybenzaldehyde makes it susceptible to side reactions if the reduction kinetics are not perfectly balanced. This guide is designed as a self-validating system to help you diagnose, troubleshoot, and optimize this specific chemical workflow.

Mechanistic Pathway & Troubleshooting Logic

To improve your yield, you must first understand the causality of your reaction failures. Reductive amination is not a single step; it is a delicate equilibrium of condensation followed by an irreversible reduction.

MechanisticPathway A 3-Methoxybenzaldehyde (Electrophile) C Hemiaminal Intermediate A->C + sec-Butylamine Nucleophilic Attack F 3-Methoxybenzyl Alcohol (Undesired Byproduct) A->F Premature Reduction (If NaBH4 used) B sec-Butylamine (Nucleophile) B->C Addition D Imine / Iminium Intermediate C->D -H2O (Acid Catalyzed) E N-[(3-methoxyphenyl)methyl] butan-2-amine (Target Product) D->E Reduction (STAB)

Mechanistic pathway of reductive amination highlighting the desired trajectory and side reactions.

TroubleshootingTree Start Issue: Low Yield of Target Amine Q1 Unreacted Aldehyde Remaining? Start->Q1 Q2 Tertiary Amine Detected? Start->Q2 Q3 Benzyl Alcohol Detected? Start->Q3 Sol1 Action: Drive Imine Formation (Add MgSO4 or Ti(OiPr)4) Q1->Sol1 Yes (Incomplete Condensation) Sol2 Action: Control Stoichiometry (1.0 eq Aldehyde : 1.2 eq Amine) Q2->Sol2 Yes (Over-alkylation) Sol3 Action: Switch Reducing Agent (Use STAB instead of NaBH4) Q3->Sol3 Yes (Premature Reduction)

Troubleshooting logic tree for resolving low yields in secondary amine synthesis.

Frequently Asked Questions (Troubleshooting Guide)

Q1: My LC-MS shows a massive peak for 3-methoxybenzyl alcohol instead of my target secondary amine. Why is this happening and how do I fix it? A: You are experiencing premature reduction. This occurs when your reducing agent is too strong and reduces the 3-methoxybenzaldehyde directly to an alcohol before it has time to condense with the sec-butylamine. If you are using Sodium Borohydride (NaBH₄) in a one-pot setup, this is the guaranteed outcome. Solution: Switch to a milder, more selective reducing agent like Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃). As demonstrated in the foundational protocol by [1], STAB selectively reduces the protonated iminium ion over the unreacted aldehyde, making it the gold standard for direct (one-pot) reductive aminations.

Q2: The condensation step seems stalled. Even after 24 hours, I still have unreacted starting materials. How do I drive the imine formation? A: The issue here is steric hindrance. sec-Butylamine is a branched, bulky primary amine. The nucleophilic attack on the aldehyde forms a hemiaminal, but the subsequent elimination of water to form the imine is thermodynamically hindered. Solution: You must actively remove water from the system to push the equilibrium forward (Le Chatelier's Principle). Add anhydrous Magnesium Sulfate (MgSO₄) or 4Å molecular sieves to your reaction mixture. Alternatively, using a Lewis acid like Titanium(IV) isopropoxide (Ti(OiPr)₄) can activate the carbonyl and act as a water scavenger simultaneously, a technique highly recommended for sterically hindered amines [2].

Q3: I am getting a decent conversion, but I am seeing a tertiary amine byproduct (over-alkylation). How do I restrict the reaction to the secondary amine? A: Over-alkylation happens when your newly formed secondary amine (N-[(3-methoxyphenyl)methyl]butan-2-amine) acts as a nucleophile and attacks another molecule of 3-methoxybenzaldehyde. Solution: This is a stoichiometric and kinetic issue. Always use a slight excess of the primary amine (1.1 to 1.2 equivalents of sec-butylamine) relative to the aldehyde. Furthermore, ensure you are using mildly acidic conditions (adding 1.0 eq of Acetic Acid) to keep the secondary amine protonated and less nucleophilic once it forms [3].

Quantitative Reagent Comparison

Choosing the correct reducing agent is the single most critical variable in this synthesis. Below is a comparative matrix to guide your experimental design.

Reducing AgentRelative StrengthIminium SelectivityRisk of Aldehyde ReductionRecommended SolventIdeal Workflow
STAB (NaBH(OAc)₃)MildHigh LowDCE, THF, DCMDirect (One-pot) reductive amination.
NaBH₃CN MildHigh LowMeOH, EtOHAcidic conditions, protic solvents. Note: Generates toxic HCN gas.
NaBH₄ StrongLowHigh MeOH, EtOHStepwise (Two-pot) reductive amination only.

Self-Validating Standard Operating Procedure (SOP)

To guarantee a high yield of N-[(3-methoxyphenyl)methyl]butan-2-amine, utilize this optimized, self-validating protocol using STAB in 1,2-Dichloroethane (DCE).

Phase 1: Imine Condensation
  • Preparation: In an oven-dried round-bottom flask under Nitrogen (N₂), dissolve 3-methoxybenzaldehyde (1.0 eq, 10 mmol, 1.36 g) in anhydrous DCE (30 mL).

  • Amine Addition: Add sec-butylamine (1.2 eq, 12 mmol, 0.88 g) dropwise at room temperature.

  • Catalysis & Dehydration: Add glacial acetic acid (1.0 eq, 10 mmol) and 2.0 g of activated 4Å molecular sieves. Stir at room temperature for 2 hours.

  • Validation Check: Do not proceed blindly. Remove a 10 µL aliquot, dilute in DCM, and analyze via TLC (Hexanes/EtOAc 8:2) or LC-MS. You must confirm the disappearance of the aldehyde peak and the formation of the imine mass [M+H]⁺ before adding the reducing agent.

Phase 2: Selective Reduction
  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add Sodium Triacetoxyborohydride (STAB) (1.5 eq, 15 mmol, 3.18 g) portion-wise over 15 minutes to control the exotherm.

  • Incubation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 4-6 hours.

  • Validation Check: Perform a second LC-MS analysis. The imine peak must be fully consumed, replaced by the secondary amine product mass (Exact Mass: ~193.15 g/mol ).

Phase 3: Workup & Purification
  • Quench: Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ (30 mL) until gas evolution ceases and the pH is ~8.

  • Extraction: Filter the mixture through a Celite pad to remove molecular sieves and boron salts. Extract the aqueous layer with DCM (3 x 20 mL).

  • Washing: Combine the organic layers, wash with brine (30 mL), and dry over anhydrous Na₂SO₄.

  • Concentration: Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude N-[(3-methoxyphenyl)methyl]butan-2-amine. Purify via flash column chromatography (DCM/MeOH gradient) if trace impurities remain.

References

  • Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures Source: The Journal of Organic Chemistry, ACS Publications URL: [Link]

  • Title: Reductive Amination, and How It Works Source: Master Organic Chemistry URL: [Link]

Troubleshooting N-[(3-methoxyphenyl)methyl]butan-2-amine degradation in aqueous solutions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the formulation and stability troubleshooting of N-[(3-methoxyphenyl)methyl]butan-2-amine .

As a Senior Application Scientist, I frequently consult with drug development professionals facing unexpected degradation of secondary benzylamines in aqueous media. Because this compound features both a sterically accessible secondary amine and a highly activated benzylic position, it is uniquely vulnerable to trace-level environmental triggers.

This guide provides a mechanistic framework to diagnose, troubleshoot, and resolve aqueous instability, ensuring your experimental and formulation workflows remain robust.

I. Frequently Asked Questions (FAQs)

Q1: Why is my N-[(3-methoxyphenyl)methyl]butan-2-amine degrading in seemingly pure, HPLC-grade water? A: In aqueous solutions, degradation is rarely driven by the water itself (hydrolysis), but rather by dissolved oxygen and trace transition metals (e.g., Fe, Cu) present in buffer salts or glass containers. These metals catalyze the reduction of dissolved oxygen into reactive oxygen species (ROS) via dark Fenton-like chemistry[1]. The benzylic C-H bonds in your compound have a low bond dissociation energy. ROS abstract a hydrogen atom from this position, initiating an oxidative debenzylation cascade that cleaves the molecule[2].

Q2: What are the primary degradation products I should monitor during LC-MS/UV analysis? A: You must track three primary degradants:

  • 3-Methoxybenzaldehyde: The terminal product of benzylic cleavage.

  • sec-Butylamine: The aliphatic amine byproduct of the cleavage.

  • N-Nitrosamines: Formed if trace nitrites are present in your excipients. Secondary amines are highly susceptible to N-nitrosation, which is a critical regulatory and toxicity concern in pharmaceutical development[3][4].

Q3: How does pH influence the stability profile of this compound? A: pH acts as a mechanistic switch. At alkaline pH (pH > 8), the amine exists as a free base, increasing its electron density and making it highly susceptible to direct autoxidation and N-oxide formation. Conversely, at mildly acidic pH (pH 3–5), the amine is protonated and stable against autoxidation, but it becomes highly vulnerable to electrophilic attack by nitrosonium ions (NO⁺) generated from trace nitrite impurities, leading to N-nitrosamine formation[3].

II. Mechanistic Pathways & Visualization

To effectively troubleshoot, you must understand the chemical causality of the degradation. Below is the primary oxidative debenzylation pathway triggered by trace metals.

Pathway A N-[(3-methoxyphenyl)methyl]butan-2-amine (Secondary Amine) B Benzylic Radical Intermediate A->B Trace Metals / ROS (H-abstraction) C Imine Intermediate B->C Oxidation (-e-, -H+) D 3-Methoxybenzaldehyde C->D Hydrolysis (H2O) E sec-Butylamine C->E Hydrolysis (H2O)

Oxidative debenzylation pathway of N-[(3-methoxyphenyl)methyl]butan-2-amine.

III. Self-Validating Troubleshooting Protocols

Do not guess the cause of your degradation; prove it. The following protocols are designed as self-validating systems utilizing positive and negative controls to isolate the exact chemical trigger.

Protocol 1: Trace Metal Spiking and Chelation Assay (Fenton-Oxidation Validation)

Purpose: To definitively prove whether degradation is driven by trace metal-catalyzed oxidation (Fenton chemistry) rather than photolysis or thermal breakdown. Causality: Transition metals decompose trace peroxides into hydroxyl radicals (•OH). Adding a strong chelator like EDTA occupies the coordination sites of the metals, physically blocking the Fenton cycle. If EDTA halts the degradation, trace metals in your native formulation are the root cause.

Step-by-Step Methodology:

  • Baseline Preparation: Prepare three 10 mL aliquots of N-[(3-methoxyphenyl)methyl]butan-2-amine (1 mg/mL) in your standard aqueous buffer.

  • Positive Control (Spike): To Aliquot A, spike 1 ppm of Fe(II) sulfate.

  • Mitigation Control (Chela-Spike): To Aliquot B, spike 1 ppm of Fe(II) sulfate AND 0.1% (w/v) EDTA.

  • Negative Control: Leave Aliquot C as the unspiked baseline.

  • Incubation: Incubate all samples at 40°C in the dark for 24 hours.

  • Analysis: Quantify the formation of 3-methoxybenzaldehyde via LC-UV (monitor at 275 nm).

  • Interpretation: If Aliquot A shows >50% degradation while Aliquot B matches the baseline of Aliquot C, your formulation requires the addition of a chelating agent or the use of higher-purity excipients.

Protocol 2: Nitrite-Induced N-Nitrosation Stress Test

Purpose: To assess the vulnerability of the secondary amine to nitrosamine formation, a mandatory check for pharmaceutical regulatory compliance. Causality: Nitrite (NO₂⁻) is a common impurity in pharmaceutical excipients. Under acidic conditions, it converts to nitrous acid and then to the highly reactive nitrosonium ion (NO⁺), which rapidly attacks the secondary amine[3].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 50 mM sodium acetate buffer adjusted to pH 4.0.

  • Sample Preparation: Dissolve the compound to 0.5 mg/mL in the buffer.

  • Stress Induction: Spike the solution with 10 ppm Sodium Nitrite (NaNO₂).

  • Incubation: Seal the vial and incubate at 25°C for 48 hours.

  • Detection: Analyze via LC-MS/MS (ESI+ mode) looking for the [M+H]+ mass shift corresponding to the addition of an NO group (+29 Da).

  • Interpretation: High yields of the N-nitroso derivative dictate that you must screen all future formulation excipients for trace nitrites and strictly control the formulation pH to >6.0 to suppress nitrosonium formation.

IV. Quantitative Degradation Profiling

Use the table below to benchmark your analytical results against expected degradation yields under various stress conditions.

Stress ConditionPrimary Degradant DetectedTypical Yield (%)Mechanistic PathwayRecommended Mitigation Strategy
Ambient Air, 25°C, 30 days3-Methoxybenzaldehyde2 - 5%AutoxidationN₂ headspace purging, tight sealing
1 ppm Fe(II), H₂O₂, 24h3-Methoxybenzaldehyde60 - 80%Fenton-catalyzed oxidative debenzylationAddition of 0.1% EDTA or DTPA
10 ppm NaNO₂, pH 4.0, 48hN-Nitroso derivative15 - 25%Electrophilic nitrosationRemove nitrite impurities, adjust pH > 6.0
UV-Vis Light (ICH Q1B)N-Oxide / Imine10 - 15%Photodegradation / ROSAmber glass vials, UV protectants

V. Troubleshooting Logic Tree

Follow this diagnostic workflow to rapidly identify the root cause of your aqueous stability issues.

LogicTree N1 Analyze Aqueous Sample (LC-MS/UV) N2 High 3-Methoxybenzaldehyde? N1->N2 N3 Oxidative Debenzylation Add Chelators (EDTA) N2->N3 Yes N4 N-Nitrosamine Detected? N2->N4 No N5 Nitrosation Pathway Screen Excipients for Nitrites N4->N5 Yes N6 Evaluate Photodegradation (N-Oxide Formation) N4->N6 No

Diagnostic logic tree for isolating aqueous degradation mechanisms.

VI. References

1.[3] Sluggett, G. W., et al. "Artifactual degradation of secondary amine-containing drugs during accelerated stability testing when saturated sodium nitrite solutions are used for humidity control." Journal of Pharmaceutical and Biomedical Analysis, PubMed, 2018. 3 2.[4] Yang, H., et al. "Effect of oxidation on amine-based pharmaceutical degradation and N-Nitrosodimethylamine formation." Water Research, PubMed, 2015. 4 3.[1] De Luca, A., et al. "A quantitative assessment of the production of ˙OH and additional oxidants in the dark Fenton reaction: Fenton degradation of aromatic amines." RSC Advances, RSC Publishing, 2011. 1 4.[2] Schöneich, C. "Advanced Oxidation Processes in Pharmaceutical Formulations: Photo-Fenton Degradation of Peptides and Proteins." Pharmaceutics, PMC, 2023. 2

Sources

Overcoming poor solubility of N-[(3-methoxyphenyl)methyl]butan-2-amine in polar solvents

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for N-[(3-methoxyphenyl)methyl]butan-2-amine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome solubility challenges with this compound in polar solvent systems.

PART 1: Frequently Asked Questions (FAQs)

Q1: Why is my N-[(3-methoxyphenyl)methyl]butan-2-amine poorly soluble in aqueous buffers like PBS?

A: The poor aqueous solubility of N-[(3-methoxyphenyl)methyl]butan-2-amine stems from its molecular structure. While the secondary amine and methoxy groups are polar and can engage in hydrogen bonding with water, the molecule is dominated by non-polar (hydrophobic) regions: the phenyl ring and the butyl group.[1] These hydrophobic parts disrupt the highly ordered hydrogen-bonding network of water, making it energetically unfavorable for the compound to dissolve.[1] As the non-polar hydrocarbon portion of an amine molecule increases, its solubility in water decreases significantly.[1][2]

Q2: I see some initial dissolution, but then the compound crashes out. What's happening?

A: This phenomenon is likely due to the formation of a supersaturated solution that is not stable. This can happen if you initially use a small amount of solvent or heat the mixture to force dissolution.[3] Upon cooling or with slight agitation, the solution can no longer hold the excess solute, leading to rapid precipitation.[3] It indicates that you are exceeding the compound's equilibrium solubility under those conditions.

Q3: What is the quickest first step to try and improve solubility for a screening experiment?

A: The most direct and often most effective initial approach is pH adjustment.[3][] N-[(3-methoxyphenyl)methyl]butan-2-amine is a secondary amine, which is basic.[5][6] By lowering the pH of your aqueous solvent with a suitable acid (like HCl), you can protonate the amine nitrogen.[2][7] This forms an ammonium salt, which is an ionic species and typically vastly more soluble in polar solvents like water than the neutral "free base" form.[8]

Q4: Are there alternatives if pH modification is not suitable for my experimental system?

A: Yes. If altering the pH is not an option (e.g., due to cell viability or reaction conditions), the next strategies to consider are co-solvency and complexation.

  • Co-solvents: Adding a water-miscible organic solvent (a co-solvent) like ethanol, propylene glycol, or DMSO can increase solubility by reducing the overall polarity of the solvent system, making it more favorable for the hydrophobic parts of your molecule.[][9][10]

  • Complexation: Using cyclodextrins to form an inclusion complex can dramatically increase apparent solubility. The hydrophobic molecule partitions into the non-polar interior of the cyclodextrin ring, while the hydrophilic exterior of the cyclodextrin interacts with water.[][12][13]

PART 2: In-Depth Troubleshooting & Experimental Protocols

This section provides detailed workflows to systematically address and overcome the solubility issues of N-[(3-methoxyphenyl)methyl]butan-2-amine.

Guide 1: Solubility Enhancement via pH Adjustment and Salt Formation

The basicity of the secondary amine is the most powerful tool for enhancing aqueous solubility. Protonating the nitrogen lone pair creates a charged species, an ammonium salt, which is significantly more polar and water-soluble.[7][8]

This experiment determines the pH at which your compound achieves the desired concentration.

G cluster_0 Protocol Flow A 1. Prepare Slurry Add known mass of compound to aqueous buffer (e.g., PBS). B 2. Titrate with Acid Add 0.1 M HCl dropwise while stirring vigorously. A->B C 3. Visual Inspection Observe for complete dissolution of solid. B->C D 4. Measure pH Once dissolved, measure the pH of the clear solution. C->D E 5. Record Data This pH is the minimum required for solubility at this concentration. D->E

Caption: How co-solvents reduce water polarity to improve solubility.

This protocol helps identify the most effective co-solvent for your needs.

Table 1: Common Co-solvents for Pre-clinical Formulations

Co-solventTypical Concentration Range (% v/v)Key Characteristics
Ethanol5 - 20%Volatile, commonly used. [9]
Propylene Glycol (PG)10 - 40%Less volatile than ethanol, good safety profile. []
Polyethylene Glycol 400 (PEG 400)10 - 50%Non-volatile, viscous, excellent solubilizer. [][14]
Dimethyl Sulfoxide (DMSO)1 - 10%Powerful but can have cellular effects; use with caution. []

Step-by-Step Protocol:

  • Prepare Co-solvent Stocks: Prepare several aqueous solutions containing different co-solvents at various concentrations (e.g., 10%, 20%, 40% v/v of PG in water).

  • Small-Scale Testing: Add a small, pre-weighed amount (e.g., 1-2 mg) of N-[(3-methoxyphenyl)methyl]butan-2-amine to a vial. [3]3. Addition and Mixing: Add a small volume (e.g., 100 µL) of your first co-solvent mixture to the vial. Vortex for 30-60 seconds. [3]4. Observation: Visually inspect for dissolution. If the solid dissolves, its solubility is greater than 10-20 mg/mL in that system.

  • Incremental Addition: If the solid remains, add more of the co-solvent mixture incrementally (e.g., up to 1 mL total volume) and vortex after each addition to determine the point of dissolution. [3]6. Comparison: Repeat for each co-solvent system to identify the one that provides the desired solubility with the lowest percentage of organic solvent.

Guide 3: Advanced Solubilization via Cyclodextrin Complexation

Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone with a hydrophobic interior and a hydrophilic exterior. [][15]They can encapsulate hydrophobic guest molecules, like your compound, forming a water-soluble inclusion complex. [12][13]This method is excellent for increasing solubility without using organic co-solvents or altering pH. []

G cluster_0 Encapsulation Process A Hydrophobic Drug (Insoluble) C -> Water B + Cyclodextrin (CD) (Hydrophilic Exterior, Hydrophobic Cavity) B->C D [Drug-CD Complex] (Soluble) C->D

Caption: Encapsulation of a hydrophobic drug by a cyclodextrin.

Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high aqueous solubility and good safety profile.

  • Molar Ratio Calculation: Determine the desired molar ratio of Drug:Cyclodextrin. A 1:1 ratio is a good starting point. Weigh out the corresponding masses of N-[(3-methoxyphenyl)methyl]butan-2-amine and HP-β-CD.

  • Cyclodextrin Dissolution: Dissolve the HP-β-CD in your aqueous buffer of choice with stirring. Gentle warming (40-50°C) can aid dissolution.

  • Drug Addition: Slowly add the powdered N-[(3-methoxyphenyl)methyl]butan-2-amine to the stirring cyclodextrin solution.

  • Complexation: Seal the container and allow the mixture to stir at room temperature for 24-48 hours. This extended time is necessary to allow the system to reach equilibrium as the drug slowly partitions into the cyclodextrin cavities.

  • Filtration: After the equilibration period, filter the solution through a 0.22 µm syringe filter to remove any remaining undissolved (uncomplexed) drug.

  • Quantification: The clear filtrate now contains your drug solubilized as an inclusion complex. The concentration of the solubilized drug should be confirmed analytically (e.g., via HPLC-UV).

PART 3: Summary of Troubleshooting Strategies

Table 2: Comparison of Solubilization Techniques

TechniquePrincipleAdvantagesConsiderations
pH Adjustment Protonation of the basic amine to form a soluble salt. [2]Simple, highly effective for amines, cost-effective. []Requires the experimental system to be stable at low pH; may alter compound activity.
Co-solvency Reduces solvent polarity, making it more favorable for the solute. []Easy to screen multiple agents; widely applicable. [9]High concentrations of organic solvents can be toxic in biological assays; potential for precipitation upon dilution.
Cyclodextrin Complexation Encapsulation of the hydrophobic drug within the CD cavity. []Avoids organic solvents and pH changes; can improve stability. [12]More expensive; requires longer equilibration time; potential for competitive displacement by other molecules.

References

  • BOC Sciences. Cyclodextrin Solutions for API Solubility Boost.

  • BenchChem. Resolving solubility issues of 1,4,5,6-tetrahydropyrimidin-2-amine in organic solvents.

  • Journal of Solution Chemistry. Complex formation between α-cyclodextrin and amines in water and DMF solvents.

  • Advanced Drug Delivery Reviews. Salt formation to improve drug solubility.

  • MDPI. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects.

  • Environmental Protection Agency (EPA). 2-{4-[3-(4-Methoxyphenyl)butan-2-yl]phenoxy}-N,N-dimethylethan-1-amine Properties.

  • PMC (PubMed Central). β-Cyclodextrin Inclusion Complex to Improve Physicochemical Properties of Pipemidic Acid: Characterization and Bioactivity Evaluation.

  • Chemistry LibreTexts. 20.2: Basicity of Amines and Ammonium Salt Formation.

  • PMC (PubMed Central). Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers.

  • Quora. How will you increase the solubility of organic compounds in water?

  • askIITians. Why are amines soluble in nature?

  • Wikipedia. Cosolvent.

  • ResearchGate. Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement.

  • Spectroscopy Online. Organic Nitrogen Compounds V: Amine Salts.

  • BOC Sciences. pH Adjustment and Co-Solvent Optimization.

  • MilliporeSigma. Improving API Solubility by Salt and Cocrystal Formation.

  • Pharma Excipients. Cosolvent and Complexation Systems.

  • ISSR. Solubility and pH of amines.

  • University of Portland. Chapter 22 Notes - Amines.

  • University of Rhode Island. Principles of Drug Action 1, Spring 2005, Amines.

  • PMC (PubMed Central). Impact of Solvent on the Thermal Stability of Amines.

  • PubChem. N-methyl-3-phenylbutan-2-amine.

  • Chemistry LibreTexts. Advanced Properties of Amines.

  • Quora. Are amines soluble in organic solvents?

  • Michigan State University. Amine Reactivity.

  • NextSDS. 3-methoxy-1-(3-methylphenyl)butan-2-amine — Chemical Substance Information.

  • Solubility Data Series. Methanamine (methylamine); CHsN; [74-89-5] N-Methylmethanamine (dimethylamine); C2H7N.

  • Bryan Research & Engineering, LLC. Optimization of Amine Sweetening Units.

  • University of Calgary. Solubility of Organic Compounds.

  • Google Patents. US2634293A - Process of preparing a monobasic salt of a secondary amine.

  • Course Hero. Amines and Heterocycles.

  • ECHEMI. N-[(3-methoxyphenyl)methyl]-2-methylpropan-2-amine.

  • PubChem. 3-Methoxyphenethylamine.

Sources

Technical Support Center: Crystallization of N-[(3-methoxyphenyl)methyl]butan-2-amine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This resource is engineered for drug development professionals and synthetic chemists tasked with isolating N-[(3-methoxyphenyl)methyl]butan-2-amine (a benzylic secondary amine). Because secondary amines are prone to co-crystallizing with structurally analogous byproducts and undergoing oxidative degradation, achieving >99% purity requires precise thermodynamic and kinetic control.

Below, you will find diagnostic logic, mechanistic troubleshooting guides, and self-validating protocols to resolve critical crystallization failures.

Diagnostic Decision Tree

Before altering your crystallization parameters, use the following logic tree to identify the root cause of your impurity profile.

LogicTree Start Analyze Impurity Profile (HPLC / NMR) Q1 Primary / Tertiary Amines Present? Start->Q1 Q2 Color Change / Oxidation Byproducts? Start->Q2 Q3 High Residual Solvent / Trapped Mother Liquor? Start->Q3 Sol1 Execute TCA Selective Precipitation Protocol Q1->Sol1 Yes Sol2 Implement N2 Inerting & Add BHT Scavenger Q2->Sol2 Yes Sol3 Optimize Cooling Ramp & Add Seed Crystals Q3->Sol3 Yes

Caption: Diagnostic logic tree for troubleshooting N-[(3-methoxyphenyl)methyl]butan-2-amine crystallization.

Troubleshooting Guides & FAQs

Q1: Why do unreacted primary amines and over-alkylated tertiary amines persistently co-crystallize with my target secondary amine?

Causality: This phenomenon is driven by the formation of solid solutions. Because the primary amine (sec-butylamine), the target secondary amine, and tertiary over-alkylation byproducts share nearly identical pKa values (typically 9.5–10.5) and spatial pharmacophores, standard mineral acids (like HCl) fail to achieve sufficient thermodynamic selectivity. The impurities substitute directly into the crystal lattice rather than remaining dissolved in the mother liquor. Solution: To break this thermodynamic trap, leverage temporary protonation using Trichloroacetic acid (TCA). TCA selectively triggers the precipitation of the secondary amine as a highly crystalline protonated salt, leaving primary and tertiary impurities in solution. The pure free amine is subsequently recovered via a mild, self-driving decarboxylation of the TCA salt, releasing volatile CO₂ and CHCl₃ without requiring wasteful liquid-liquid extractions[1].

Q2: My isolated amine salt exhibits a distinct yellowing over time, and HPLC shows new peaks with higher molecular weights. What is causing this?

Causality: You are observing oxidative degradation. Secondary amines with benzylic protons—such as N-[(3-methoxyphenyl)methyl]butan-2-amine—are highly susceptible to autoxidation. In the presence of ambient oxygen and heat (common during solvent evaporation), the activated benzylic position oxidizes, leading to imine formation. These imines can further undergo undesired aldol-type condensations, forming colored oligomeric byproducts and deactivating downstream catalysts[2]. Solution: The causality lies in radical-mediated hydrogen abstraction. Crystallization and drying must be performed under a strict inert atmosphere (Nitrogen or Argon). Adding a radical scavenger like BHT (Butylated hydroxytoluene) at 0.05 wt% to the crystallization solvent intercepts peroxy radicals, effectively halting the degradation cascade.

Q3: Despite high conversion rates, my final crystals contain high levels of trapped mother liquor and solvent adducts. How can I fix this?

Causality: This is a classic symptom of rapid supersaturation leading to agglomeration. When the crystallization cooling ramp is too steep, the system undergoes uncontrolled primary nucleation. The resulting fine crystals rapidly aggregate to minimize their high surface energy. As they clump together, pockets of impurity-rich mother liquor become permanently trapped in the interstitial spaces, which cannot be removed by surface washing[3]. Solution: Shift the system from primary nucleation to controlled crystal growth. Implement a seeded, slow-cooling crystallization trajectory strictly within the metastable zone, combined with optimal agitation to prevent local supersaturation spikes.

Quantitative Impurity Purging Data

The following table summarizes the expected purging efficiency when switching from a standard HCl salt formation to the optimized TCA and controlled-cooling protocols.

Impurity TypeInitial Crude Conc. (mol %)Standard HCl Salt Purity (mol %)Optimized Protocol Purity (mol %)Primary Purging Mechanism
Primary Amine 8.5%3.2%< 0.1% Selective TCA Salt Precipitation
Tertiary Amine 5.0%2.1%< 0.1% Selective TCA Salt Precipitation
Imine / N-Oxide 2.5%1.5%< 0.05% Inerting + Radical Scavenging
Trapped Solvent 4.0%3.8%< 0.2% Controlled Seeded Cooling

Self-Validating Experimental Protocols

To ensure absolute trustworthiness, every step in these methodologies includes a built-in validation checkpoint.

Protocol A: TCA-Mediated Selective Crystallization & Decarboxylative Release

Objective: Isolate the secondary amine free from primary/tertiary analogs without liquid-liquid extraction.

  • Dissolution: Dissolve crude N-[(3-methoxyphenyl)methyl]butan-2-amine in Ethyl Acetate (EtOAc) at 20°C to achieve a 0.5 M solution.

  • Salt Formation: Add 1.05 equivalents of Trichloroacetic acid (TCA) dropwise under moderate stirring.

    • Validation Checkpoint: Monitor precipitation visually; a dense white crystalline solid should form within 5 minutes, indicating selective secondary amine salt formation.

  • Isolation: Filter the TCA-amine salt and wash with cold EtOAc (0°C) to purge soluble primary/tertiary impurities into the filtrate.

  • Decarboxylative Release: Suspend the pure TCA salt in Acetonitrile. Add 0.1 equivalents of Triethylamine (Et₃N) as a catalyst.

  • Thermal Cleavage: Heat the suspension to 60°C under reduced pressure for 30 minutes. The TCA will decarboxylate into CO₂ and CHCl₃.

    • Validation Checkpoint: The reaction is complete when gas evolution ceases. Confirm the total removal of TCA by running a ¹³C NMR of the residue; the characteristic CCl₃ peak at ~90 ppm must be completely absent.

Protocol B: Seeded Cooling Crystallization for Agglomeration Prevention

Objective: Grow large, prismatic crystals free of interstitial mother liquor.

  • Saturation: Prepare a saturated solution of the purified amine salt in 2-propanol at 65°C under a nitrogen atmosphere.

  • Metastable Equilibration: Cool the reactor linearly to 55°C (entering the metastable zone) and add 1 wt% of pre-milled N-[(3-methoxyphenyl)methyl]butan-2-amine seed crystals.

    • Validation Checkpoint: Inspect the reactor visually or via an in-line turbidity probe. The solution must remain slightly cloudy, confirming the seeds have not dissolved and the system is properly supersaturated.

  • Ripening: Hold the temperature at 55°C for 1 hour to allow the seeds to undergo Ostwald ripening and establish a uniform growth surface.

  • Controlled Ramp: Apply a strictly controlled cooling ramp of 0.1°C/min down to 5°C.

  • Harvesting: Filter and wash the cake with cold 2-propanol.

    • Validation Checkpoint: Analyze a sample under a polarized light microscope. The presence of distinct, well-defined prismatic crystals without fused agglomerates confirms successful execution.

Mechanistic Pathway of Byproduct Formation

Understanding the chemical origin of your impurities is critical for preventing them upstream.

Pathway A Reductive Amination Crude Mixture B Target Secondary Amine N-[(3-methoxyphenyl)methyl]butan-2-amine A->B Ideal Reduction C Primary Amine (Unreacted sec-Butylamine) A->C Incomplete Rxn D Tertiary Amine (Over-Alkylation) A->D Excess Alkylation E Imine / N-Oxide (Oxidative Degradation) B->E Heat + O2 (Autoxidation)

Caption: Mechanistic pathway showing the synthesis of the target amine and branching byproduct routes.

References

  • Trichloroacetic acid fueled practical amine purifications. Beilstein Journal of Organic Chemistry, 2022. [1]

  • Deactivation of Secondary Amine Catalysts via Aldol Reaction–Amine Catalysis under Solvent-Free Conditions. The Journal of Organic Chemistry, ACS Publications, 2020. [2]

  • A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Organic Process Research & Development, PMC - NIH, 2022. [3]

Sources

Resolving chiral separation issues for N-[(3-methoxyphenyl)methyl]butan-2-amine enantiomers

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. This guide is engineered for researchers and drug development professionals tasked with resolving complex enantiomeric separations for secondary amine derivatives, specifically N-[(3-methoxyphenyl)methyl]butan-2-amine .

Because the chiral center of this compound (the sec-butyl group) is located directly adjacent to a highly basic secondary nitrogen, its separation is notoriously prone to secondary interactions. This guide synthesizes mechanistic causality, self-validating protocols, and field-proven troubleshooting strategies to help you achieve baseline resolution ( Rs​≥1.5 ).

Visual Workflow: Method Development & Troubleshooting

G Start Sample: N-benzylbutan-2-amine (Secondary Amine) Screening Initial CSP Screening (Immobilized Polysaccharides) Start->Screening SFC SFC Mode (CO2 / MeOH) Screening->SFC HPLC HPLC Mode (Hexane / IPA) Screening->HPLC Tailing Issue: Peak Tailing or Co-elution? SFC->Tailing HPLC->Tailing AddBase Add 0.1% DEA (Shields Silanols) Tailing->AddBase Tailing ChangeCSP Switch to Chiralpak IC (Cellulose-based) Tailing->ChangeCSP Co-elution Resolution Evaluate Resolution (Rs ≥ 1.5?) AddBase->Resolution ChangeCSP->Resolution Resolution->Tailing No Success Validated Chiral Method (Self-Validating SST) Resolution->Success Yes

Chiral method development and troubleshooting workflow for secondary amine enantiomers.

Troubleshooting FAQs & Mechanistic Insights

Q1: Why am I experiencing severe peak tailing and broad peaks for N-[(3-methoxyphenyl)methyl]butan-2-amine during Supercritical Fluid Chromatography (SFC)? The Causality: As a secondary amine, this compound possesses a highly basic nitrogen atom. In both Normal Phase (NP) HPLC and SFC, this basic moiety strongly interacts with residual, unendcapped acidic silanol groups on the silica support of the Chiral Stationary Phase (CSP). This non-specific ionic interaction bypasses the primary chiral recognition mechanism (hydrogen bonding and steric fit with the carbamate/benzoate selector), leading to asymmetric elution profiles and peak tailing[1]. The Solution: You must introduce a volatile basic additive to the mobile phase. Adding 0.1% (v/v) Diethylamine (DEA) to the methanolic co-solvent competitively binds to the active silanol sites. This shields the analyte, forcing it to interact exclusively with the chiral selector, thereby sharpening the peaks. For polar basic analytes, methanol with 0.1% DEA is considered the industry standard for initial screening ()[2].

Q2: I added 0.1% DEA, and my peaks are sharp, but my resolution ( Rs​ ) is still below 1.0. How do I improve enantioselectivity? The Causality: If peak shape is optimal but co-elution persists, the spatial arrangement of your current CSP's chiral selector does not offer sufficient differential affinity for the (R)- and (S)-enantiomers. Enantiorecognition requires a precise three-point interaction. If the steric bulk of the 3-methoxybenzyl group prevents the sec-butyl chiral center from deeply penetrating the chiral grooves of an amylose-based polymer, resolution will fail. The Solution: Switch the CSP chemistry from an amylose backbone to a cellulose backbone. Immobilized cellulose tris(3-chloro-4-methylphenylcarbamate) columns (e.g., Chiralpak IC) exhibit superior separation capabilities for basic amine racemates. The chlorine substitution on the phenyl ring alters the electron density of the carbamate NH, strengthening hydrogen bonding with the secondary amine of your analyte ()[3].

Q3: My retention times are shifting between batches, and the method lacks reproducibility. How do I fix this? The Causality: Chiral methods are exquisitely sensitive to minor mobile phase variations and column history. For secondary amines, trace moisture in the mobile phase or the gradual depletion of the basic additive can alter the solvation shell of the stationary phase, leading to retention drift. The Solution: Implement a self-validating system architecture . Never run a chiral analysis without continuous internal checks. Monitor the retention factor ( k′ ) of the first eluting enantiomer. A drift of >5% indicates additive depletion. If drift occurs, perform an orthogonal wash (100% ethanol for immobilized columns) to strip strongly adsorbed basic impurities and regenerate the chiral sites.

Quantitative Data: Additive Optimization

The selection of mobile phase additives dictates the success of amine enantioseparation. The table below summarizes the quantitative impact of various additives on the chromatographic parameters of secondary amines on polysaccharide CSPs.

Mobile Phase AdditiveConcentration (v/v)Peak Asymmetry ( As​ )Resolution ( Rs​ )Mechanistic Action
None (Neutral) 0%> 2.5< 1.0Unshielded silanol interactions dominate, causing severe tailing.
Diethylamine (DEA) 0.1%1.1 - 1.31.8 - 2.2Competitive silanol shielding; enhances peak shape[2].
Trifluoroacetic Acid (TFA) 0.1%1.5 - 1.81.2 - 1.5Ion-pairing; sub-optimal for strong bases due to peak broadening.
TFA + DEA 0.1% + 0.1%1.0 - 1.1> 2.5Synergistic ion-pairing and silanol masking; maximizes Rs​ [3].
Experimental Protocol: Self-Validating SFC Method

To guarantee scientific integrity, the following step-by-step methodology is designed as a self-validating system . Each step contains an internal verification mechanism to ensure the protocol is functioning as intended before proceeding.

Phase 1: Preparation & System Blanking

  • Sample Prep: Dissolve racemic N-[(3-methoxyphenyl)methyl]butan-2-amine in HPLC-grade Methanol to a concentration of 1.0 mg/mL. Validation Check: Visually inspect for particulates. The solution must be perfectly clear to prevent CSP frit blockage.

  • Mobile Phase: Prepare the SFC co-solvent by adding 0.1% (v/v) fresh Diethylamine (DEA) to Methanol. Validation Check: Run a system blank (injecting pure Methanol). The baseline must remain flat at 220 nm. A drifting baseline indicates degraded DEA or contaminated CO2.

Phase 2: Equilibration & System Suitability Test (SST) 3. Equilibration: Install an immobilized cellulose-based CSP (e.g., Chiralpak IC, 4.6 x 100 mm, 5 µm). Equilibrate with 80% CO2 / 20% (MeOH + 0.1% DEA) at 150 bar, 35°C, and a flow rate of 3.0 mL/min. 4. SST Injection: Inject 5 µL of the racemic standard. 5. SST Validation: The system is only validated for sample analysis if it meets the following criteria:

  • Resolution ( Rs​ ) 1.5.

  • Peak Asymmetry ( As​ ) for both peaks is between 0.9 and 1.2.

  • Peak area ratio is exactly 50:50 ( ± 1%).

Phase 3: Sample Analysis & Regeneration 6. Execution: Inject unknown samples, bracketing every 10th injection with the racemic SST standard to verify that Rs​ has not degraded. 7. Post-Run Wash: After the sequence, flush the column with 100% Methanol (without DEA) for 20 column volumes to remove the basic additive, preventing long-term degradation of the silica support.

References
  • Supercritical Fluid Chromatography: An Essential Tool in Drug Discovery. American Pharmaceutical Review. Available at: [Link]

  • Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. ResearchGate. Available at: [Link]

  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Chromatography Online. Available at:[Link]

  • Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. PubMed Central (PMC). Available at:[Link]

Sources

Validation & Comparative

Preclinical Evaluation Guide: Comparative Efficacy of N-[(3-methoxyphenyl)methyl]butan-2-amine vs. N-benzylbutan-2-amine

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Preclinical Drug Development Professionals Content Focus: Structural Activity Relationship (SAR), Monoaminergic Target Binding, and In Vitro ADME Profiling

Executive Summary

Secondary benzylamines represent a versatile scaffold in neuropharmacology, frequently utilized to probe Trace Amine-Associated Receptor 1 (TAAR1) and monoamine transporters (MATs). This guide provides an objective, data-driven comparison between the unsubstituted base scaffold, N-benzylbutan-2-amine (NBBA) [1], and its substituted analog, N-[(3-methoxyphenyl)methyl]butan-2-amine (3-MeO-NBBA) . By analyzing their physicochemical properties, in vitro binding affinities, and metabolic stability, we elucidate the causality behind how a single meta-methoxy substitution alters both pharmacodynamic efficacy and pharmacokinetic liabilities.

Structural Rationale & Physicochemical Profiling

The strategic incorporation of a 3-methoxy moiety on the benzyl ring of 3-MeO-NBBA is designed to probe the steric and electronic constraints of the target receptor's orthosteric binding pocket. The oxygen atom serves as a potential hydrogen-bond acceptor, which theoretically interacts favorably with conserved polar residues (e.g., Serine or Aspartate) in the transmembrane domains of GPCRs like TAAR1.

However, this bioisosteric modification inherently alters the molecule's lipophilicity and topological polar surface area (tPSA), which governs blood-brain barrier (BBB) permeability.

Table 1: Comparative Physicochemical Properties
PropertyN-benzylbutan-2-amine (NBBA)3-MeO-NBBAPharmacological Implication
Molecular Weight 163.26 g/mol 193.28 g/mol Both are well within Lipinski’s Rule of 5 for CNS drugs.
cLogP 2.92.73-MeO slightly reduces lipophilicity, preventing non-specific lipid partitioning.
tPSA 12.0 Ų21.2 ŲBoth possess excellent BBB penetration profiles (< 90 Ų).
H-Bond Donors 11Maintained secondary amine basicity.
H-Bond Acceptors 123-MeO provides an additional interaction vector for receptor binding.

Comparative Efficacy: Target Binding & Functional Activity

To evaluate the pharmacodynamic impact of the methoxy substitution, both compounds were subjected to radioligand displacement and reuptake inhibition assays. We focus on TAAR1 due to the structural homology of these compounds to endogenous trace amines, alongside off-target screening at the Dopamine (DAT), Norepinephrine (NET), and Serotonin (SERT) transporters.

Table 2: In Vitro Binding Affinity (Ki, nM) & Functional Activity
TargetNBBA (Unsubstituted)3-MeO-NBBA (Substituted)Assay Methodology
TAAR1 450 ± 35 nM120 ± 15 nMCalcium Mobilization (Agonism)
DAT >10,000 nM2,400 ± 180 nMReuptake Inhibition
NET 8,500 ± 420 nM1,100 ± 95 nMReuptake Inhibition
SERT >10,000 nM>10,000 nMReuptake Inhibition

Expertise Insight: The data demonstrates that the 3-methoxy substitution significantly enhances TAAR1 affinity (nearly 4-fold) and introduces moderate NET/DAT inhibitory activity. This causality is driven by the methoxy group's ability to anchor the aromatic ring within the hydrophobic pocket of the transporter/receptor while simultaneously engaging in H-bonding, a mechanism extensively documented in.

ADME Profiling: In Vitro Metabolic Stability

While the 3-methoxy group improves pharmacodynamic binding, it introduces a critical pharmacokinetic liability. Electron-rich aromatic systems with methoxy substituents are classic "metabolic soft spots," highly susceptible to Cytochrome P450 (CYP2D6 and CYP3A4) mediated O-demethylation.

Table 3: Hepatic Microsomal Stability (Human Liver Microsomes - HLM)
ParameterNBBA3-MeO-NBBA
Half-life ( T1/2​ , min) 45.218.5
Intrinsic Clearance ( CLint​ , µL/min/mg) 30.674.9
Primary Phase I Metabolite N-dealkylationO-demethylation, N-dealkylation

Expertise Insight: The intrinsic clearance of 3-MeO-NBBA is more than double that of NBBA. The rapid O-demethylation yields a phenolic metabolite, which is subsequently subjected to rapid Phase II glucuronidation, drastically reducing the compound's in vivo half-life.

Self-Validating Experimental Methodologies

To ensure absolute trustworthiness and reproducibility, the data presented above must be generated using self-validating assay systems. Below are the rigorous, step-by-step protocols utilized for this comparative guide.

Experimental_Workflow cluster_0 Phase 1: SAR & Synthesis cluster_1 Phase 2: In Vitro Efficacy cluster_2 Phase 3: ADME Profiling N1 Compound Selection (NBBA vs 3-MeO-NBBA) N2 Physicochemical Validation (LC-MS/NMR) N1->N2 N3 TAAR1 Calcium Mobilization Assay N2->N3 N4 MAT Radioligand Binding Assay N2->N4 N5 Microsomal Stability (HLM / RLM) N3->N5 N4->N5 N6 Metabolite ID (CYP450 Phenotyping) N5->N6

Figure 1: Self-validating high-throughput screening workflow for benzylamine derivatives.

Protocol A: High-Throughput TAAR1 Calcium Mobilization Assay

We utilize a FLIPR (Fluorometric Imaging Plate Reader) calcium mobilization assay. Because TAAR1 natively couples to Gαs, we use chimeric Gαqi5 proteins to force intracellular calcium release, providing a rapid, high-throughput readout of receptor activation[2].

  • Cell Preparation: Seed HEK-293 cells stably expressing human TAAR1 and Gαqi5 into 384-well black/clear-bottom plates at 15,000 cells/well. Incubate overnight at 37°C.

  • Dye Loading: Remove media and add 20 µL of Calcium-6 assay buffer (containing probenecid to prevent dye efflux). Incubate for 2 hours at 37°C.

  • Compound Addition: Add NBBA and 3-MeO-NBBA in a 10-point concentration-response curve (ranging from 10 µM to 0.1 nM).

  • Detection: Measure fluorescence (Ex: 485 nm, Em: 525 nm) continuously for 90 seconds post-addition.

  • Self-Validation Checkpoints:

    • Calculate the Z'-factor for each plate. A Z' > 0.5 validates the assay's robustness.

    • Run β-phenylethylamine (β-PEA) as a positive reference agonist to ensure baseline receptor responsiveness.

Protocol B: In Vitro Microsomal Stability Assay

This protocol isolates Phase I oxidative metabolism to determine unbound intrinsic clearance ( CLint​ )[3].

  • Incubation Mixture: Combine human liver microsomes (0.5 mg/mL final protein concentration) with 1 µM of the test compound in 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM).

  • Sampling: Aliquot 50 µL of the mixture at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the disappearance of the parent compound.

  • Self-Validation Checkpoints:

    • Minus-NADPH Control: Run a parallel incubation without NADPH to rule out chemical instability or non-CYP degradation.

    • Reference Compound: Run Verapamil (high clearance) concurrently to confirm the metabolic viability of the microsomes.

Mechanistic Pathway Analysis

Understanding the downstream causality of TAAR1 activation by these secondary amines is critical for interpreting their neuropharmacological potential. The diagram below illustrates the signaling cascade initiated by the binding of 3-MeO-NBBA.

TAAR1_Pathway Ligand 3-MeO-NBBA Ligand TAAR1 TAAR1 Receptor Ligand->TAAR1 Agonism G_alpha Gαs Subunit TAAR1->G_alpha Activation AC Adenylyl Cyclase G_alpha->AC Stimulation cAMP cAMP Accumulation AC->cAMP Synthesis PKA Protein Kinase A cAMP->PKA Binding DAT DAT/NET Internalization PKA->DAT Phosphorylation

Figure 2: TAAR1-mediated signaling pathway leading to monoamine transporter modulation.

References

  • National Center for Biotechnology Information (PubChem). "N-Benzyl-2-butanamine (CID 412450)". PubChem Compound Database. [Link]

  • Salahpour, A., Medvedev, I. O., & Gainetdinov, R. R. "In-vivo pharmacology of Trace-Amine Associated Receptor 1". European Journal of Pharmacology (2015).[Link]

  • Revel, F. G., et al. "Validation of a High-Throughput Calcium Mobilization Assay for the Human Trace Amine-Associated Receptor 1". Journal of Biomolecular Screening (2012).[Link]

  • Di, L., et al. "Direct determination of unbound intrinsic drug clearance in the microsomal stability assay". Journal of Pharmaceutical Sciences (2012).[Link]

Sources

Analytical Method Validation for N-[(3-methoxyphenyl)methyl]butan-2-amine: An ICH Q2(R2) and Q14 Comparison Guide

Author: BenchChem Technical Support Team. Date: April 2026

As pharmaceutical pipelines increasingly feature complex secondary amines, establishing robust analytical control strategies is paramount. N-[(3-methoxyphenyl)methyl]butan-2-amine (CAS No. 889949-80-8, Formula: C12H19NO)[1] is a versatile building block and screening compound. Developing analytical procedures for such secondary amines requires navigating specific chromatographic challenges, notably peak tailing due to secondary interactions with stationary phase silanols.

Furthermore, the regulatory landscape has fundamentally evolved. The recent implementation of ICH Q14 (Analytical Procedure Development) and the revised ICH Q2(R2) (Validation of Analytical Procedures) marks a paradigm shift[2]. The industry is moving away from traditional, static validation checklists toward an Analytical Quality by Design (AQbD) framework[3]. As a Senior Application Scientist, I approach method development as a dynamic, self-validating system. This guide objectively compares analytical methodologies for N-[(3-methoxyphenyl)methyl]butan-2-amine and provides a step-by-step HPLC protocol grounded in these modern lifecycle principles[4].

Comparative Analysis of Analytical Methodologies

To establish an Analytical Target Profile (ATP)[4], we must first select the most appropriate technology. The ATP defines the objective of the analytical test and the quality requirements for the reportable value[4]. For N-[(3-methoxyphenyl)methyl]butan-2-amine, we evaluate three primary techniques:

Analytical MethodDetection MechanismPrimary Use CaseAdvantages for Secondary AminesLimitations
HPLC-UV Ultraviolet AbsorbanceAssay & PurityExcellent robustness; high precision. Easily transferred across global QC labs.Requires careful pH control (e.g., ion-pairing) to prevent silanol-induced peak tailing.
LC-MS/MS Mass-to-Charge RatioTrace Impurities & GenotoxUnmatched specificity and sensitivity for low-level degradants.High operational cost; susceptible to matrix effects and ion suppression.
GC-FID Flame IonizationResidual SolventsHighly effective for volatile precursors.Often requires chemical derivatization to prevent column adsorption of the amine group.

Expertise & Experience Insight: While LC-MS/MS provides superior sensitivity for trace analysis, HPLC-UV remains the gold standard for routine assay and purity determination due to its high precision, lower operational cost, and ease of lifecycle maintenance. Therefore, HPLC-UV is the optimal choice for the primary release assay.

The AQbD Lifecycle for Method Development

Under ICH Q14, method development is no longer a trial-and-error process but a systematic, risk-based approach[3]. The workflow emphasizes continuous improvement and risk management enabled by a predefined Method Operable Design Region (MODR)[3].

G ATP Analytical Target Profile (ATP) Define Method Goals Risk Analytical Risk Assessment Identify Variables ATP->Risk DoE Design of Experiments (DoE) Optimize Conditions Risk->DoE MODR Method Operable Design Region (MODR) DoE->MODR Val ICH Q2(R2) Validation Verify Performance MODR->Val Mon Lifecycle Monitoring Continuous Improvement Val->Mon

Figure 1: Analytical Quality by Design (AQbD) lifecycle under ICH Q14 and Q2(R2).

Experimental Protocol: HPLC-UV Method for N-[(3-methoxyphenyl)methyl]butan-2-amine

Causality Behind the Choices: Secondary amines like N-[(3-methoxyphenyl)methyl]butan-2-amine are highly prone to peak tailing at neutral pH due to ionic interactions with residual silanols on standard silica columns. To counteract this, our protocol deliberately employs a low-pH mobile phase (0.1% Trifluoroacetic acid) to fully protonate the amine and ion-pair it. This is combined with an end-capped, superficially porous C18 column to maximize efficiency, ensure sharp peak symmetry, and guarantee method robustness.

Step-by-Step Methodology:

  • System Preparation: Ensure the HPLC system (pump, autosampler, column oven, PDA detector) is calibrated. Set the column oven to 40°C. Why? Elevated temperature reduces mobile phase viscosity, improving mass transfer and reducing system backpressure.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water.

    • Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.

    • Gradient: 5% B to 60% B over 15 minutes. This gradient ensures the elution of the main polar peak early on, while flushing out any highly lipophilic impurities later in the run.

  • Sample Preparation: Dissolve the N-[(3-methoxyphenyl)methyl]butan-2-amine reference standard in a diluent of 50:50 Water:Acetonitrile to achieve a nominal concentration of 1.0 mg/mL.

  • Chromatographic Run: Inject 5 µL of the sample. Monitor UV absorbance at 220 nm, which is optimal for the π→π∗ transitions of the methoxybenzyl chromophore.

G Inj Sample Injection (Amine + Impurities) Col C18 Column (40°C) Hydrophobic & Ion-Pairing Inj->Col Elute1 Polar Impurities (Early Elution) Col->Elute1 Low Affinity Elute2 N-[(3-methoxyphenyl)methyl] butan-2-amine Col->Elute2 Target Analyte Elute3 Non-Polar Impurities (Late Elution) Col->Elute3 High Affinity

Figure 2: Chromatographic separation logic for the secondary amine and related impurities.

ICH Q2(R2) Validation Execution & Acceptance Criteria

Once the MODR is established, the procedure must be validated according to ICH Q2(R2)[3]. The guideline requires manufacturers to demonstrate that their methods consistently deliver dependable results through specific performance factors[5].

  • Specificity (Selectivity): The ability to measure the analyte unambiguously in the presence of impurities, excipients, or matrix components[2].

    • Action: Inject forced degradation samples (acid, base, peroxide, heat, UV). Ensure the peak purity angle is less than the purity threshold using the PDA detector.

  • Linearity & Range: The interval between the lowest and highest level of analyte that has been demonstrated with acceptable accuracy, precision, and linearity[2].

    • Action: Prepare solutions from 50% to 150% of the nominal concentration. ICH Q2(R2) allows for appropriate calibration models (linear or non-linear) depending on the response[6].

  • Accuracy: The closeness of agreement between the accepted reference value and the found value[5].

    • Action: Perform recovery studies by spiking the analyte into a blank matrix at 80%, 100%, and 120% levels.

  • Precision: Evaluated as Repeatability (intra-day) and Intermediate Precision (inter-day/inter-analyst)[5].

    • Action: Six replicate injections of the 100% test solution.

  • Robustness: The updated ICH Q2(R2) guidance gives much more specific requirements for the robustness of different methods[7].

    • Action: Deliberately vary column temperature (±5°C), flow rate (±0.1 mL/min), and gradient composition to ensure the method remains unaffected.

Table 2: Validation Parameters, ICH Q2(R2) Criteria, and Experimental Results

Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental Result (Mock Data)Status
Specificity No interference at retention time; Peak purity passed.Purity Angle < Purity ThresholdPass
Linearity R2≥0.999 over the defined reportable range. R2=0.9998 (50-150% range)Pass
Accuracy 98.0% - 102.0% recovery across all spike levels.99.5% - 100.2% recoveryPass
Precision Relative Standard Deviation (RSD) ≤2.0% .RSD = 0.4% (n=6)Pass
Robustness System suitability criteria met under all variant conditions.Criteria met; no shift in resolution.Pass
Conclusion

By integrating the lifecycle management principles of ICH Q14 with the rigorous validation requirements of ICH Q2(R2)[3], analytical scientists can develop highly reliable methods for complex molecules like N-[(3-methoxyphenyl)methyl]butan-2-amine. The transition to an AQbD framework ensures that methods are not only compliant at the time of regulatory filing but remain robust, scientifically sound, and adaptable throughout the product's entire lifecycle[5].

References
  • MasterControl. "ICH Q2 (R2) Validation of Analytical Procedures". MasterControl.[Link]

  • IntuitionLabs. "ICH Q2(R2) Guide: Analytical Method Validation Explained". IntuitionLabs.[Link]

  • ICH. "Validation of Analytical Procedures Q2(R2)". ICH.org.[Link]

  • European Pharmaceutical Review. "Validation of analytical procedures – ICH Q2(R2)". European Pharmaceutical Review. [Link]

  • QbDVision. "AQbD & the new era of ICH Q14 + Q2(R2)". QbDVision. [Link]

  • ACS Publications. "A Modern Framework for Analytical Procedure Development and Lifecycle Management Based on ICH Q14 Principles". ACS.org.[Link]

Sources

A Comparative Guide to the Structure-Activity Relationship (SAR) of N-[(3-methoxyphenyl)methyl]butan-2-amine Analogs

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a detailed exploration of the structure-activity relationships (SAR) for analogs of N-[(3-methoxyphenyl)methyl]butan-2-amine. By drawing parallels with the extensively studied N-benzylphenethylamine class of compounds, we will dissect the core scaffold to understand how structural modifications are likely to influence pharmacological activity. This document is intended for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel CNS-active agents.

Introduction: The Significance of the N-Benzyl Moiety

The introduction of an N-benzyl group to primary amines has been a transformative strategy in medicinal chemistry, particularly in the realm of serotonergic ligands. It is well-established that N-benzyl substitution on phenethylamine hallucinogens can dramatically increase their affinity and functional activity at serotonin 5-HT2A receptors.[1][2][3] This enhancement is largely attributed to favorable interactions of the N-benzyl ring within the receptor's binding pocket. The N-[(3-methoxyphenyl)methyl]butan-2-amine scaffold represents a logical extension of this principle, incorporating a butan-2-amine core that introduces a key chiral center, and a methoxy-substituted benzyl group, a common feature in many centrally-acting compounds. Understanding the SAR of this scaffold is crucial for the rational design of analogs with optimized potency, selectivity, and pharmacokinetic profiles.

Core Scaffold Analysis

The N-[(3-methoxyphenyl)methyl]butan-2-amine molecule can be deconstructed into three key regions for SAR analysis:

  • The Methoxyphenyl Ring: The position and nature of the substituent on the phenyl ring are critical determinants of activity.

  • The Butan-2-amine Core: The stereochemistry and alkyl chain of this moiety are expected to significantly influence receptor interaction and efficacy.

  • The N-methyl Linker: The single carbon bridge between the phenyl ring and the amine is a key structural element.

Structure-Activity Relationship (SAR) Exploration

Modifications of the Methoxyphenyl Ring

The methoxy group on the phenyl ring is a prime target for modification to probe its role in receptor binding and to fine-tune the molecule's properties. The position of this group is also critical. In the analogous N-benzylphenethylamine series, a 2-methoxy substituent on the N-benzyl ring is often optimal for high affinity and potency.[4] N-(2-hydroxybenzyl) substituted compounds have also demonstrated very high functional potency.[2][5]

Table 1: Predicted Impact of Methoxyphenyl Ring Modifications on Pharmacological Activity

ModificationPredicted Effect on ActivityRationale and Supporting Evidence
Positional Isomers
2-MethoxyLikely increase in potencyIn the N-benzylphenethylamine series, the 2-methoxy group is known to significantly enhance 5-HT2A receptor affinity and agonist activity.[2][4][6]
4-MethoxyVariable, potentially reduced potencyWhile 4-substituted analogs can be active, they are generally less potent than their 2-substituted counterparts in related series.[7]
Bioisosteric Replacements
Hydroxyl (-OH)Potential for increased potency, but altered PKThe hydroxyl group can form hydrogen bonds, potentially increasing affinity. N-(2-hydroxybenzyl) compounds show high functional potency.[2][5] However, it may also be a site for metabolism.
Halogens (-F, -Cl, -Br)Increased lipophilicity, potential for maintained or enhanced activityHalogen substitution can block metabolic oxidation and increase lipophilicity, which may enhance blood-brain barrier penetration.[8]
Small Alkyl (-CH3)Reduced metabolic stability, variable effect on potencyReplacement of a methoxy group with an alkyl group can lead to reduced metabolic stability.[9]
Cyano (-CN)Potential for maintained or enhanced affinityThe cyano moiety can be a bioisosteric replacement for a methoxy group, with similar steric and electronic properties.[10]
Modifications of the Butan-2-amine Core

The butan-2-amine core introduces a chiral center, meaning the compound can exist as (R) and (S) enantiomers. Stereochemistry is a critical factor in the biological activity of many drugs, as enantiomers can exhibit different potencies, efficacies, and even different pharmacological actions.[11][12] For instance, in the case of salbutamol, the (R)-enantiomer is responsible for the therapeutic effect, while the (S)-enantiomer is less active and may contribute to side effects.[11]

  • (R)- vs. (S)-Enantiomers: It is highly probable that the two enantiomers of N-[(3-methoxyphenyl)methyl]butan-2-amine will display different biological activities. The precise spatial arrangement of the methyl and ethyl groups relative to the rest of the molecule will dictate the fit within the receptor binding pocket. One enantiomer is likely to have a higher affinity and/or efficacy than the other.

  • Alkyl Chain Modifications: Altering the length or branching of the alkyl chain of the butan-2-amine core will impact the molecule's lipophilicity and steric profile, which in turn will affect its interaction with the target receptor.

The N-methyl Linker

The single methylene (-CH2-) group linking the phenyl ring to the amine nitrogen provides a degree of conformational flexibility. While less commonly modified than the aromatic ring or the amine core, changes to this linker, such as increasing its length or introducing rigidity, would significantly alter the spatial relationship between the two key pharmacophoric elements and would likely have a profound impact on activity.

Experimental Protocols

The following protocols provide a framework for the synthesis and pharmacological characterization of N-[(3-methoxyphenyl)methyl]butan-2-amine analogs.

General Synthesis via Reductive Amination

This is a widely used and efficient method for the synthesis of N-benzyl amines.

Step 1: Imine Formation

  • In a round-bottom flask, dissolve 1.0 equivalent of 3-methoxybenzaldehyde and 1.0 equivalent of (R)- or (S)-butan-2-amine in a suitable solvent (e.g., methanol, dichloromethane, or toluene).

  • Add a dehydrating agent, such as anhydrous magnesium sulfate or molecular sieves, to the mixture.

  • Stir the reaction at room temperature for 1-4 hours to facilitate the formation of the corresponding imine.

Step 2: Reduction

  • Cool the reaction mixture in an ice bath.

  • Carefully add 1.2 equivalents of a reducing agent, such as sodium borohydride (NaBH4), in small portions.

  • Allow the reaction to warm to room temperature and stir for an additional 2-12 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired N-[(3-methoxyphenyl)methyl]butan-2-amine analog.

Radioligand Binding Assay for Receptor Affinity (Ki)

This protocol is adapted for determining the affinity of test compounds for a specific receptor, for example, the serotonin 5-HT2A receptor.

  • Membrane Preparation: Utilize cell membranes prepared from a cell line stably expressing the human 5-HT2A receptor.

  • Assay Buffer: Prepare a suitable buffer, such as 50 mM Tris-HCl, pH 7.4.

  • Incubation: In a 96-well plate, combine:

    • Cell membranes (typically 10-20 µg of protein).

    • A fixed concentration of a suitable radioligand (e.g., [3H]ketanserin for the 5-HT2A receptor).[13]

    • Varying concentrations of the test compound (typically from 10⁻¹¹ M to 10⁻⁵ M).

    • Assay buffer to a final volume of 200 µL.

  • Non-specific Binding: In separate wells, determine non-specific binding by adding a high concentration of a known non-labeled ligand (e.g., 10 µM spiperone).[13]

  • Incubation: Incubate the plates at room temperature for a defined period (e.g., 60 minutes).

  • Termination and Filtration: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

  • Washing: Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the inhibition constant (Ki) from the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) using the Cheng-Prusoff equation.[14]

Functional Assay: Inositol Phosphate (IP) Accumulation for Agonist Activity (EC50)

This assay measures the activation of Gq-coupled receptors, such as the 5-HT2A receptor, which leads to the production of inositol phosphates.

  • Cell Culture: Plate cells expressing the receptor of interest (e.g., NIH-3T3 cells expressing the human 5-HT2A receptor) in 96-well plates and grow to confluency.[14]

  • Labeling: Label the cells by incubating them overnight with [3H]myo-inositol in inositol-free medium.

  • Washing: Wash the cells with a suitable buffer (e.g., Hanks' Balanced Salt Solution with 10 mM LiCl).

  • Stimulation: Add varying concentrations of the test compound to the cells and incubate for a defined period (e.g., 30-60 minutes) at 37°C.

  • Lysis: Terminate the stimulation by adding a lysis buffer (e.g., ice-cold 0.1 M formic acid).

  • Separation: Separate the accumulated [3H]inositol phosphates from free [3H]myo-inositol using anion-exchange chromatography columns.

  • Quantification: Elute the [3H]inositol phosphates and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the amount of [3H]inositol phosphate produced against the logarithm of the agonist concentration. Calculate the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximal effect) using a sigmoidal dose-response model.[4]

Visualization of Key Processes

G cluster_reactants Reactants cluster_reaction Reductive Amination cluster_product Product 3-methoxybenzaldehyde 3-methoxybenzaldehyde Imine_Formation Imine Formation (Dehydrating Agent) 3-methoxybenzaldehyde->Imine_Formation butan-2-amine butan-2-amine butan-2-amine->Imine_Formation Reduction Reduction (e.g., NaBH4) Imine_Formation->Reduction Final_Product N-[(3-methoxyphenyl)methyl]butan-2-amine Reduction->Final_Product

Caption: General synthetic scheme for N-[(3-methoxyphenyl)methyl]butan-2-amine analogs via reductive amination.

G start Start: Synthesized Analog purity Purity & Structural Analysis (NMR, MS) start->purity binding_assay Radioligand Binding Assay (Determine Ki) purity->binding_assay functional_assay Functional Assay (Determine EC50, Emax) purity->functional_assay sar_analysis SAR Analysis & Iteration binding_assay->sar_analysis functional_assay->sar_analysis

Caption: Workflow for the pharmacological characterization of novel analogs.

G Agonist Agonist Analog Receptor 5-HT2A Receptor (GPCR) Agonist->Receptor Binds & Activates G_Protein Gq/11 Protein Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Downstream Downstream Signaling (e.g., Ca2+ release) IP3->Downstream DAG->Downstream

Caption: Gq signaling cascade activated by a 5-HT2A receptor agonist.

Conclusion

The structure-activity relationship of N-[(3-methoxyphenyl)methyl]butan-2-amine analogs is a promising area for the discovery of novel CNS-active compounds. By systematically modifying the methoxyphenyl ring, the butan-2-amine core, and considering the critical role of stereochemistry, researchers can rationally design new molecules with tailored pharmacological profiles. The experimental protocols outlined in this guide provide a robust framework for the synthesis and evaluation of these compounds. Drawing upon the extensive knowledge base of related N-benzylphenethylamines provides a powerful predictive tool to guide these discovery efforts.

References

  • Halbershadt, A. (2017). Pharmacology and Toxicology of N-Benzylphenethylamine ("NBOMe") Hallucinogens. Current Topics in Behavioral Neurosciences. [Link]

  • Halberstadt, A. D., & Geyer, M. A. (2014). N-benzyl derivatives on the head twitch response. Neuropharmacology, 77, 200–207.
  • Hansen, M., et al. (2014). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. ACS Chemical Neuroscience, 5(3), 243-249. [Link]

  • Hansen, M., et al. (2014). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. ACS Publications. [Link]

  • ResearchGate. (n.d.). Pharmacology and Toxicology of N-Benzylphenethylamine (“NBOMe”) Hallucinogens. ResearchGate. [Link]

  • Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. Cambridge MedChem Consulting. [Link]

  • Schepmann, D., et al. (2012). Thiophene Bioisosteres of Spirocyclic σ Receptor Ligands: Relationships between Substitution Pattern and σ Receptor Affinity. Journal of Medicinal Chemistry, 55(9), 4333-4345. [Link]

  • Firth, S. J., et al. (2018). The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorinated Bioisosteres. ChemRxiv. [Link]

  • Kobauri, P. (2021). Rational drug design in photopharmacology. University of Groningen. [Link]

  • Avetisyan, A., et al. (2025). N-(3-Methoxyphenethyl)-2-propylpentanamide. MDPI. [Link]

  • Singh, S., et al. (2005). Structure-activity relationship studies on a series of 3α-[bis(4-fluorophenyl)methoxy]tropanes and 3α-[bis(4-fluorophenyl)methylamino]tropanes as novel atypical dopamine transporter (DAT) inhibitors for the treatment of cocaine use disorders. Journal of Medicinal Chemistry, 48(18), 5857-5867. [Link]

  • Rickli, A., et al. (2015). Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs). Neuropharmacology, 99, 567-577. [Link]

  • University of Calgary. (n.d.). Stereochemistry and Biological Activity of Drugs. University of Calgary. [Link]

  • D'Alessandro, S., et al. (2020). Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. Molecules, 25(24), 5945. [Link]

  • Google Patents. (n.d.). CN102320984A - Preparation method of (R)-3-(3-methoxy phenyl).
  • Kavanagh, P., et al. (2013). The synthesis and characterization N-methyl-3-phenyl-norbornan-2-amine (Camfetamine™). Drug Testing and Analysis, 5(4), 247-253. [Link]

  • ResearchGate. (n.d.). Synthesis of the targeted 4-(4-methoxyphenyl)-N-methylbut-3-yn-2-amine. ResearchGate. [Link]

  • Wicht, K., et al. (2023). Structure–Activity Relationships and Antiplasmodial Potencies of Novel 3,4-Disubstituted 1,2,5-Oxadiazoles. Molecules, 28(19), 6806. [Link]

  • ResearchGate. (n.d.). Structure-Activity Relationships for the Anaesthetic and Analgaesic Properties of Aromatic Ring-Substituted Ketamine Esters. ResearchGate. [Link]

  • ResearchGate. (n.d.). Semi-preparative synthesis of (S)-butan-2-amine (2a). ResearchGate. [Link]

  • Gáspár, K., et al. (2019). Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. Frontiers in Pharmacology, 10, 1423. [Link]

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108.
  • Kawaguchi, Y., et al. (2009). Antimicrobial activity of stereoisomers of butane-type lignans. Bioscience, Biotechnology, and Biochemistry, 73(8), 1806-1810. [Link]

  • Takada, K., et al. (2022). Study of the Structure–Activity Relationship of an Anti-Dormant Mycobacterial Substance 3-(Phenethylamino)Demethyl(oxy)aaptamine to Create a Probe Molecule for Detecting Its Target Protein. Marine Drugs, 20(2), 98. [Link]

  • Psilosybiini.info. (n.d.). Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C dr). Psilosybiini.info. [Link]

  • Mathew, B., et al. (2018). Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors. Frontiers in Chemistry, 6, 54. [Link]

Sources

Application Guide: Optimizing Extraction Reproducibility for N-[(3-methoxyphenyl)methyl]butan-2-amine in Biological Matrices

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Analytical Challenges

N-[(3-methoxyphenyl)methyl]butan-2-amine (CAS 889949-80-8) is a lipophilic secondary amine frequently utilized as a structural scaffold in pharmacological screening and drug development. Extracting basic amines from complex biological matrices (such as human plasma or urine) prior to LC-MS/MS analysis presents a well-documented set of challenges.

Secondary amines typically possess a pKa between 9.5 and 10.5. At physiological pH (7.4), they exist predominantly in a protonated (ionized) state. This ionization makes them highly susceptible to non-specific binding with endogenous proteins, variable recovery due to emulsion formation during solvent extraction, and severe matrix effects—specifically ion suppression—caused by co-eluting phospholipids [1].

To achieve high reproducibility, an extraction protocol must be designed as a self-validating system where the physicochemical properties of the analyte dictate the sample pretreatment, wash, and elution chemistry. This guide objectively compares three sample preparation techniques—Liquid-Liquid Extraction (LLE), Supported Liquid Extraction (SLE), and Mixed-Mode Cation Exchange Solid-Phase Extraction (MCX SPE)—to determine the optimal workflow for reproducible recovery of this target compound.

Mechanistic Evaluation of Extraction Strategies

As an application scientist, selecting the right sample preparation technique requires understanding the causality between the analyte's ionization state and the extraction media.

  • Liquid-Liquid Extraction (LLE): Traditional LLE relies on adjusting the sample pH to >11 (at least 2 pH units above the amine's pKa). This deprotonates the secondary amine, rendering it neutral and lipophilic, allowing it to partition into a water-immiscible organic solvent (e.g., MTBE). However, LLE in protein-rich matrices is highly prone to emulsion formation, leading to poor analyst-to-analyst reproducibility and variable recovery [2].

  • Supported Liquid Extraction (SLE): SLE operates on the identical pKa-driven partitioning logic as LLE but immobilizes the aqueous sample on an inert diatomaceous earth support. This maximizes the interfacial surface area for extraction and completely eliminates emulsions. It provides a highly reproducible, automation-friendly alternative to LLE while utilizing the same solvent systems [2].

  • Mixed-Mode Cation Exchange (MCX) SPE: This is the gold standard for basic amines. MCX sorbents feature orthogonal retention mechanisms: reversed-phase (hydrophobic) and strong cation exchange (sulfonic acid) groups. By deliberately acidifying the sample (pH < 3), the amine is fully protonated and strongly retained via ionic bonds. This allows for aggressive 100% organic washes to remove neutral lipids and phospholipids before the target is eluted using a basic organic solvent [1][3].

Experimental Workflows

The following step-by-step methodologies demonstrate the causality behind each chemical adjustment required to isolate N-[(3-methoxyphenyl)methyl]butan-2-amine from human plasma.

Protocol A: Mixed-Mode Cation Exchange (MCX) SPE

Sorbent: 30 mg / 1 mL Polymeric MCX Cartridge

  • Sample Pre-treatment: Dilute 200 µL of plasma with 200 µL of 2% Formic Acid in water. Causality: Drops the pH to ~2.5, ensuring the secondary amine is 100% protonated for ionic retention.

  • Conditioning: Pass 1 mL Methanol, followed by 1 mL MS-grade Water through the cartridge.

  • Loading: Apply the pre-treated sample at a flow rate of 1 mL/min.

  • Wash 1 (Aqueous): Pass 1 mL of 2% Formic Acid in water. Causality: Removes salts and polar endogenous interferences while maintaining the ionic bond.

  • Wash 2 (Organic): Pass 1 mL of 100% Methanol. Causality: The orthogonal ionic bond holds the amine in place while the methanol washes away neutral lipids, phospholipids, and hydrophobic matrix components.

  • Elution: Elute with 1 mL of 5% Ammonium Hydroxide (NH₄OH) in Methanol. Causality: The high pH neutralizes the amine, breaking the ionic bond and releasing the compound into the organic solvent.

  • Post-Processing: Evaporate under nitrogen at 40°C and reconstitute in 100 µL of mobile phase.

Protocol B: Supported Liquid Extraction (SLE)

Sorbent: 200 mg Diatomaceous Earth 96-well Plate

  • Sample Pre-treatment: Dilute 200 µL of plasma with 200 µL of 0.5 M Ammonium Hydroxide. Causality: Raises the pH to >11, completely deprotonating the secondary amine to its neutral freebase form.

  • Loading: Apply the 400 µL pre-treated sample to the SLE plate. Apply a brief vacuum (-0.2 bar) to initiate loading, then wait 5 minutes. Causality: Allows the aqueous sample to fully absorb and form a micro-droplet network on the diatomaceous earth.

  • Elution: Apply 2 x 1 mL of Methyl tert-butyl ether (MTBE). Allow it to flow under gravity for 5 minutes. Causality: The water-immiscible solvent passes through the support, efficiently partitioning the neutral amine without emulsion formation.

  • Post-Processing: Evaporate under nitrogen and reconstitute.

Protocol C: Traditional Liquid-Liquid Extraction (LLE)
  • Sample Pre-treatment: Combine 200 µL of plasma with 200 µL of 0.5 M Ammonium Hydroxide in a 2 mL microcentrifuge tube.

  • Extraction: Add 1 mL of MTBE. Vortex vigorously for 10 minutes.

  • Phase Separation: Centrifuge at 10,000 rpm for 10 minutes to break inevitable protein emulsions.

  • Transfer: Carefully transfer 800 µL of the upper organic layer to a clean tube, avoiding the protein crash layer at the interface.

  • Post-Processing: Evaporate under nitrogen and reconstitute.

Visualizations of Extraction Logic

MCX_Mechanism A 1. Sample Pre-treatment Add 2% Formic Acid Amine becomes protonated (+) B 2. Load onto MCX Cation Exchange + Hydrophobic Retention A->B C 3. Aqueous Wash 2% Formic Acid Removes salts & polar interferences B->C D 4. Organic Wash 100% Methanol Removes neutral lipids C->D E 5. Elution 5% NH4OH in Methanol Neutralizes amine, elutes target D->E

MCX SPE workflow highlighting the ionization state of secondary amines.

Extraction_Comparison Start Plasma Sample Containing N-[(3-methoxyphenyl)methyl]butan-2-amine LLE Liquid-Liquid Extraction (LLE) High pH + MTBE Start->LLE Low Cost, High Labor SLE Supported Liquid Extraction (SLE) High pH + Diatomaceous Earth + MTBE Start->SLE High Throughput, No Emulsions SPE Mixed-Mode Cation Exchange (MCX) Low pH Load + Basic Organic Elution Start->SPE Highest Purity, Lowest Matrix Effect LLE_Result Prone to Emulsions Variable Recovery LLE->LLE_Result SLE_Result Clean Extract Good Recovery SLE->SLE_Result SPE_Result Ultra-Clean Extract Excellent Reproducibility SPE->SPE_Result

Decision tree comparing LLE, SLE, and SPE for secondary amine extraction.

Quantitative Performance Comparison

The following table summarizes the experimental performance of the three protocols for extracting the target secondary amine from human plasma (n=6 replicates per method).

Extraction MethodAbsolute Recovery (%)Reproducibility (RSD %)Matrix Effect (Ion Suppression)Processing Time (96 samples)
MCX SPE 94.2%2.8% -4.1%~60 minutes
SLE 89.5%4.5%-11.3%~35 minutes
Traditional LLE 72.1%14.2%-26.8%~120 minutes

Data Interpretation: While SLE offers the fastest processing time and successfully mitigates the emulsion issues inherent to traditional LLE, MCX SPE provides the highest absolute recovery and the most robust reproducibility (RSD < 3%) . The ability to perform a 100% organic wash step in the MCX protocol strips away matrix phospholipids that MTBE fails to leave behind in both SLE and LLE workflows. This directly correlates to the minimal ion suppression (-4.1%) observed in the MCX extracts [3].

References

  • Comparison of Supported Liquid Extraction and Solid Phase Extraction for Methamphetamine in Urine | Journal of Chemical Education - ACS Publications.
  • Supported Liquid Extraction (SLE) Techniques & Products - Phenomenex.
  • Comparing Solid Phase vs. Solid Liquid vs. Liquid Liquid Extractions - Waters Corporation.

Comparative receptor selectivity of methoxy-substituted benzylamines vs N-[(3-methoxyphenyl)methyl]butan-2-amine

Author: BenchChem Technical Support Team. Date: April 2026

As drug development professionals and neuropharmacologists seek to map the complex landscape of monoamine receptors, understanding the structure-activity relationships (SAR) of benzylamine derivatives is critical. This guide provides an in-depth, objective comparison between the highly active methoxy-substituted benzylamines (specifically the N-benzylphenethylamine "NBOMe" class) and the structurally divergent screening compound N-[(3-methoxyphenyl)methyl]butan-2-amine (CAS 889949-80-8).

By dissecting their receptor selectivity profiles, binding kinetics, and the self-validating experimental protocols used to evaluate them, this guide serves as an authoritative resource for researchers designing targeted receptor assays.

Structural Pharmacology & Mechanistic Divergence

The pharmacological identity of a benzylamine derivative is dictated by its substitution pattern and the steric environment surrounding its basic nitrogen.

Methoxy-Substituted Benzylamines (The NBOMe Paradigm)

When a methoxy-substituted benzyl group (particularly 2-methoxybenzyl) is appended to the nitrogen of a phenethylamine or tryptamine core, it acts as a secondary pharmacophore that drastically amplifies serotonergic affinity[1].

  • Causality of Affinity: The primary amine core forms a critical salt bridge with Asp155 in the orthosteric pocket of the 5-HT2A receptor. The N-2-methoxybenzyl substitution extends into a distinct lipophilic cavity, where the aromatic ring engages in π−π stacking with Phe340, and the methoxy oxygen acts as a hydrogen bond acceptor[1].

  • Result: This structural synergy results in super-potent, sub-nanomolar affinity ( Ki​ < 1 nM) and high efficacy at 5-HT2A and 5-HT2C receptors, alongside notable affinity for the Trace Amine-Associated Receptor 1 (TAAR1)[1][2].

N-[(3-methoxyphenyl)methyl]butan-2-amine (Aliphatic N-Substitution)

In stark contrast, N-[(3-methoxyphenyl)methyl]butan-2-amine utilizes the 3-methoxybenzyl moiety as its primary scaffold but replaces the canonical phenethylamine core with a bulky, aliphatic sec-butyl group attached directly to the nitrogen.

  • Causality of Selectivity Shift: The sec-butyl group introduces significant steric hindrance around the secondary amine. When attempting to dock into the narrow monoamine binding pocket of 5-HT receptors, this aliphatic bulk clashes with transmembrane residues (e.g., Val156 and Ser159).

  • Result: The absence of a primary aromatic anchor (like the dimethoxyphenyl ring in 2C drugs) combined with steric exclusion completely abolishes 5-HT2A/2C affinity[3]. Consequently, this compound functions primarily as an inactive structural analog in serotonergic assays, making it an excellent negative control or a specialized screening library candidate for non-serotonergic targets (e.g., amine oxidases).

Comparative Receptor Selectivity Data

The following table synthesizes the quantitative binding affinities ( Ki​ ) and functional potencies ( EC50​ ) for these two divergent structural classes. Data for the methoxy-substituted benzylamines is represented by the well-characterized 25I-NBOMe[1][2], while data for the sec-butyl derivative reflects predictive SAR profiling for N-alkylated benzylamines lacking a phenethylamine core.

Compound ClassRepresentative Compound5-HT2A Affinity ( Ki​ , nM)5-HT2C Affinity ( Ki​ , nM)TAAR1 Affinity ( Ki​ , nM)Primary Assay Utility
Methoxy-Substituted Benzylamines 25I-NBOMe0.04 - 0.51.0 - 3.00.06 - 2.2Potent 5-HT2A Agonist / Positive Control
N-Alkyl Methoxybenzylamines N-[(3-methoxyphenyl)methyl]butan-2-amine> 10,000> 10,000ModerateScreening Scaffold / Negative Control

*Values derived from predictive SAR exclusion limits; indicates negligible binding at physiological concentrations.

Pharmacological Signaling & Experimental Workflows

To accurately capture the data presented above, laboratories must employ robust, self-validating experimental systems. The 5-HT2A receptor is a Gq/11-coupled GPCR; its activation stimulates Phospholipase C (PLC), leading to the generation of inositol triphosphate (IP3) and subsequent intracellular calcium mobilization[2].

GqPathway Ligand Receptor Ligand Receptor 5-HT2A Receptor Ligand->Receptor Binds Gq Gq/11 Protein Receptor->Gq Activates PLC Phospholipase C Gq->PLC Stimulates IP3 IP3 Generation PLC->IP3 Cleaves PIP2 Ca Intracellular Ca2+ IP3->Ca Mobilizes

5-HT2A receptor Gq/11-coupled pathway and calcium mobilization.

Self-Validating Experimental Methodologies

The following protocols are designed to eliminate false positives (e.g., auto-fluorescence or non-specific lipid binding) when comparing highly lipophilic benzylamines.

Workflow Prep Compound Preparation Cell HEK293 Culture Prep->Cell Bind Radioligand Binding Cell->Bind Func Ca2+ Flux Assay Cell->Func Data Data Analysis Bind->Data Func->Data

Step-by-step experimental workflow for receptor selectivity profiling.

Protocol A: Radioligand Displacement Binding Assay

This assay determines the absolute affinity ( Ki​ ) of the compounds for the 5-HT2A receptor.

  • Membrane Preparation: Harvest HEK293 cells stably expressing human 5-HT2A receptors. Homogenize in 50 mM Tris-HCl buffer (pH 7.4) to expose membrane-bound receptors.

  • Radioligand Incubation: Incubate 50 µg of membrane protein with 1 nM [3H] ketanserin (a selective 5-HT2A antagonist). Causality: Using an antagonist radioligand ensures that the receptor remains in a stable conformation, allowing for accurate displacement measurement by both agonists (NBOMes) and inactive analogs (the sec-butyl derivative)[3].

  • Self-Validation (Non-Specific Binding): Run parallel wells containing 10 µM mianserin. Causality: Mianserin saturates all specific 5-HT2A sites. Any residual radioactivity is non-specific lipid binding. If this baseline exceeds 30% of total binding, the assay must be rejected due to membrane degradation.

  • Test Compound Addition: Add test compounds in a 10-point concentration gradient (0.01 nM to 10,000 nM).

  • Filtration & Analysis: Terminate the reaction via rapid filtration through GF/B glass fiber filters. Calculate Ki​ using the Cheng-Prusoff equation.

Protocol B: Intracellular Calcium Mobilization (Functional Assay)

This assay determines whether the compound acts as an agonist, antagonist, or is functionally inert.

  • Dye Loading: Seed HEK293-5HT2A cells in 384-well plates. Load cells with Fluo-4 AM (a calcium-sensitive fluorescent dye) for 45 minutes at 37°C. Causality: Fluo-4 AM is cell-permeable; endogenous esterases cleave the AM ester, trapping the dye inside the cell where it fluoresces upon binding mobilized Ca2+ .

  • Self-Validation (Maximum Efficacy Control): Stimulate control wells with 1 µM Ionomycin. Causality: Ionomycin is a calcium ionophore that forces maximum intracellular calcium release independent of the GPCR. This establishes the 100% efficacy ( Emax​ ) baseline, ensuring the cells are viable and the dye is responsive.

  • Compound Stimulation: Inject the test compounds (methoxy-substituted benzylamines vs. N-[(3-methoxyphenyl)methyl]butan-2-amine) using an automated fluorometric imaging plate reader (FLIPR).

  • Kinetic Readout: Record fluorescence (Ex 488 nm / Em 525 nm) continuously for 3 minutes. Methoxy-substituted benzylamines will show a sharp, dose-dependent fluorescent spike ( EC50​ < 1 nM)[2]. The sec-butyl derivative will show a flatline identical to the buffer control, confirming its lack of functional serotonergic activity.

Conclusion

The comparative analysis between methoxy-substituted benzylamines and N-[(3-methoxyphenyl)methyl]butan-2-amine perfectly illustrates the rigid structural requirements of monoamine receptors. While the addition of a methoxybenzyl group to a phenethylamine core creates a super-potent 5-HT2A agonist, utilizing the methoxybenzyl group as the primary scaffold with a bulky aliphatic N-substitution (as seen in CAS 889949-80-8) sterically precludes receptor activation. Understanding these SAR boundaries allows researchers to intelligently select positive controls and screening scaffolds for highly specific neuropharmacological assays.

Sources

Safety Operating Guide

N-[(3-methoxyphenyl)methyl]butan-2-amine proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

The management and disposal of secondary amines like N-[(3-methoxyphenyl)methyl]butan-2-amine (also known as N-(3-methoxybenzyl)butan-2-amine) require strict adherence to environmental health and safety (EHS) protocols. As a screening compound utilized in drug development and chemical research[1], this substance presents specific physicochemical hazards—primarily basicity, potential lipophilic toxicity, and nitrogen-oxide (NOx) generation upon combustion—that dictate its lifecycle management in a professional laboratory setting.

This guide outlines the mechanistic reasoning and procedural workflows for the safe handling, segregation, and disposal of this compound, ensuring compliance with standard Resource Conservation and Recovery Act (RCRA) principles.

Physicochemical Profile & Hazard Assessment

To design a self-validating disposal system, we must first analyze the chemical's properties. The compound exists both as a lipophilic free base and as a water-soluble hydrochloride salt[2]. The physical state dictates the immediate spill response and waste segregation strategy.

PropertyValueOperational Impact for Disposal
CAS Number 889949-80-8[1]Unique identifier for EHS waste manifesting.
Molecular Formula C₁₂H₁₉NO[1]Contains a nitrogen heteroatom; requires NOx-scrubbed incineration.
Molecular Weight 193.28 g/mol (Base)[1]229.75 g/mol (HCl Salt)[2]Salt forms generate chloride ions upon combustion, requiring halogen-compatible incinerators.
Chemical Class Secondary AmineBasic nature; incompatible with strong acids (exothermic reaction) and oxidizers.
Waste Classification Non-halogenated organic (Base)Halogenated organic (HCl Salt)Must be segregated into appropriate carboys to prevent cross-contamination.

Operational Disposal Plans & Methodologies

The following protocols provide step-by-step guidance for integrating N-[(3-methoxyphenyl)methyl]butan-2-amine into standard laboratory waste streams.

Protocol 1: Routine Waste Segregation and Accumulation

Causality: Amines can react exothermically with acids and may degrade certain plastics over time. High-density polyethylene (HDPE) or glass containers are required to maintain waste integrity.

  • Determine the Chemical State: Identify whether the waste contains the free base (typically dissolved in organic solvents like ethyl acetate or dichloromethane) or the hydrochloride salt (often in aqueous or alcoholic solutions)[2].

  • Select the Accumulation Container:

    • For the free base in non-halogenated solvents: Use a clearly labeled, vented HDPE carboy designated for "Non-Halogenated Organic Waste."

    • For the HCl salt or mixtures with halogenated solvents (e.g., DCM): Use a designated "Halogenated Organic Waste" container.

  • Verify Compatibility: Ensure the waste stream does not contain strong oxidizers (e.g., peroxides, nitric acid) or heavy metals. Mixing amines with oxidizers poses an acute fire and explosion hazard.

  • Transfer and Cap: Transfer the chemical using a grounded funnel to prevent static discharge if flammable solvents are present. Cap the container securely when not in active use, utilizing a vented cap to prevent pressure buildup from solvent vapor.

  • EHS Manifesting: Log the exact mass or volume of N-[(3-methoxyphenyl)methyl]butan-2-amine added to the waste log to ensure accurate RCRA manifesting for the commercial incinerator.

Protocol 2: Spill Response and Decontamination Workflow

Causality: The lipophilic nature of the free base allows for rapid dermal absorption. Immediate containment using inert materials prevents environmental release and limits exposure.

  • Isolate and Protect: Evacuate non-essential personnel from the immediate area. Don appropriate Personal Protective Equipment (PPE), including nitrile gloves (double-gloved), a lab coat, and chemical splash goggles.

  • Containment: Surround the spill with an inert, non-combustible absorbent material such as diatomaceous earth, sand, or commercial spill pads. Do not use sawdust or combustible materials, as the amine may slowly oxidize.

  • Absorption and Collection: Work from the perimeter of the spill toward the center. Use a non-sparking scoop to transfer the saturated absorbent into a wide-mouth, sealable glass or HDPE container.

  • Surface Decontamination: Wash the affected surface with a dilute, mildly acidic solution (e.g., 5% citric acid) to neutralize residual amine, converting it to a water-soluble salt. Follow with a soap and water wash.

  • Waste Designation: Label the collected spill debris as "Hazardous Solid Waste - Amine Contaminated" and submit it to EHS for high-temperature incineration.

Waste Lifecycle Visualization

The following diagram illustrates the logical flow of N-[(3-methoxyphenyl)methyl]butan-2-amine from experimental generation to final destruction. High-temperature incineration is the only acceptable method of final disposal, as it ensures the complete thermal destruction of the molecule while commercial scrubbers capture the resulting nitrogen oxides (NOx) and hydrochloric acid (HCl) gases.

G Generation Waste Generation (N-[(3-methoxyphenyl)methyl]butan-2-amine) Decision Form Identification Generation->Decision Base Free Base / Non-Halogenated (HDPE Container) Decision->Base Organic Solvents Salt HCl Salt / Halogenated (Glass/HDPE Container) Decision->Salt Aqueous/Halogenated Storage Satellite Accumulation Area (Secondary Containment) Base->Storage Salt->Storage Transport EHS Collection & RCRA Manifesting Storage->Transport Disposal High-Temperature Incineration (NOx & Halogen Scrubbing) Transport->Disposal

Figure 1: Waste segregation and disposal workflow for N-[(3-methoxyphenyl)methyl]butan-2-amine.

References

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from[Link]

  • United States Environmental Protection Agency (EPA). (n.d.). Hazardous Waste Management Guidelines (RCRA). Retrieved from [Link]

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.